molecular formula C11H8N2S B117147 10H-Pyrido(3,2-b)(1,4)benzothiazine CAS No. 261-96-1

10H-Pyrido(3,2-b)(1,4)benzothiazine

Cat. No.: B117147
CAS No.: 261-96-1
M. Wt: 200.26 g/mol
InChI Key: UKDZROJJLPDLDO-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine, also known as 1-Azaphenothiazine, is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and chemical biology . Its fused tricyclic structure, incorporating both pyridine and benzothiazine moieties, confers unique electronic properties and a planar geometry that facilitates π-π stacking interactions, making it a valuable scaffold for the development of novel therapeutic agents . Research indicates this compound possesses promising biological activities. Studies have highlighted its potential anti-cancer ability, as it has been investigated for its antiproliferative effects . Furthermore, it has demonstrated bactericidal activity against a range of bacterial strains, suggesting its utility as a lead compound in antimicrobial research . The broader class of 1,4-benzothiazines, to which this compound belongs, is recognized for a wide spectrum of pharmacological properties, including antipsychotropic, antiviral, and anti-inflammatory activities . As an azaphenothiazine, a class of promising phenothiazine derivatives, this compound is a key structure for the synthesis of more complex molecules in drug discovery efforts . The multifaceted opportunities provided by the 1,4-benzothiazine chromophore also extend to applications in material science, including the development of sensors and electrochromic devices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-pyrido[3,2-b][1,4]benzothiazine
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InChI

InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDZROJJLPDLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80180733
Record name 10H-Pyrido(3,2-b)(1,4)benzothiazine
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Molecular Weight

200.26 g/mol
Source PubChem
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CAS No.

261-96-1
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine
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Foundational & Exploratory

An In-depth Technical Guide to 10H-Pyrido(3,2-b)(1,4)benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261-96-1

Synonyms: 1-Azaphenothiazine

Introduction

10H-Pyrido(3,2-b)(1,4)benzothiazine, also known as 1-Azaphenothiazine, is a heterocyclic compound belonging to the azaphenothiazine class. These compounds are structurally analogous to phenothiazines, with one of the benzene rings replaced by a pyridine ring. This modification significantly influences the electronic properties and biological activities of the molecule. The tricyclic scaffold of this compound has garnered interest in medicinal chemistry due to its potential as a pharmacophore for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.

PropertyValue
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol
Melting Point 110.0 to 114.0 °C
Boiling Point 370 °C (literature value)
Appearance Yellow to Dark Yellow Solid
Solubility Slightly soluble in Dichloromethane and DMSO
pKa (Predicted) 4.24 ± 0.20

Synthesis and Characterization

General Synthetic Pathway

A common route to azaphenothiazines involves the reaction of an aminopyridinethiol with a substituted o-halonitrobenzene followed by reductive cyclization. An alternative approach involves the reaction of a dihalopyridine with an aminothiophenol.

Synthetic_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 2-Amino-3-mercaptopyridine C 2-(2-Nitrophenylthio)-3-aminopyridine A->C Nucleophilic Substitution B 2-Chloronitrobenzene B->C D This compound C->D Reductive Cyclization (e.g., Na₂S₂O₄) Antimicrobial_Screening_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of This compound in 96-well plate B->C D Incubate at appropriate temperature and time C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Signaling_Pathways cluster_cns CNS Activity cluster_inflammation Anti-inflammatory Activity cluster_antimicrobial Antimicrobial Activity Dopamine_Receptors Dopamine Receptors (e.g., D2) Psychotic_Symptoms Modulation of Psychotic Symptoms Dopamine_Receptors->Psychotic_Symptoms Pro-inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Inflammation_Reduction Reduction of Inflammation Pro-inflammatory_Mediators->Inflammation_Reduction Bacterial_Cell_Wall Bacterial Cell Wall / Membrane Integrity Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Bacterial_Cell_Wall->Bacterial_Growth_Inhibition Compound This compound Compound->Dopamine_Receptors Antagonism Compound->Pro-inflammatory_Mediators Inhibition Compound->Bacterial_Cell_Wall Disruption

Physicochemical properties of 10H-Pyrido(3,2-b)(1,4)benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 10H-Pyrido(3,2-b)(1,4)benzothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 1-Azaphenothiazine, is a heterocyclic compound featuring a fused ring system of pyridine and benzothiazine. This structure is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This document provides a comprehensive overview of the core physicochemical characteristics of this compound, details common experimental protocols for their determination, and outlines a general workflow for its synthesis and biological screening.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The key properties for this compound are summarized below.

General and Physical Properties

Quantitative physical and general properties are presented in Table 1. These values are essential for predicting the compound's behavior, such as its volatility and lipophilicity.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂S[1][2][3]
Molecular Weight 200.26 g/mol [1][2][3]
Appearance Yellow to Dark Yellow Solid[4]
Melting Point 110.0 to 114.0 °C[1][4]
Boiling Point 370 - 402.1 °C at 760 mmHg[1][2][4][5]
Density 1.293 - 1.3 g/cm³[1][2][4]
Flash Point 197 °C[1][2]
Refractive Index 1.684[1]
Vapour Pressure 1.13E-06 mmHg at 25°C[1]
Solubility and Partitioning

Solubility and lipophilicity are crucial for drug development, affecting everything from formulation to bioavailability. The LogP value indicates the compound's distribution in a biphasic system, serving as a key measure of its lipophilicity.

PropertyValueSource(s)
LogP 3.42780[1]
XLogP3 2.9[3]
pKa (Predicted) 4.24 ± 0.20[4]
Solubility Slightly soluble in Dichloromethane and DMSO[4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of the compound's identity.

Data TypeDescriptionSource(s)
Mass Spectrometry Data available[1]
Infrared (IR) KBr disc and nujol mull spectra available[1]
¹H NMR 400 MHz in CDCl₃ spectrum available[1]
¹³C NMR DMSO-d₆ spectrum available[1]

Synthesis and Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

A general procedure for the synthesis involves the cyclization of an appropriate precursor.[5]

Procedure:

  • Suspension: Suspend 15.0 g (119.82 mmol) of the starting intermediate (2-chloro-3-nitropyridine reacted with 2-aminothiophenol) with 4.36 g (119.82 mmol) of hydrochloric acid in 470 mL of ethanol.

  • Reflux: Heat the reaction at reflux for 12 hours at 70 °C under a nitrogen atmosphere.

  • Extraction: After the reaction is complete, perform an extraction using dichloromethane and distilled water.

  • Filtration: Filter the organic layer through silica gel.

  • Purification: Concentrate the organic solvent and purify the resulting product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (7:3, v/v) to yield the final product.

start Starting Materials (Intermediate C, HCl, Ethanol) reflux Reflux at 70°C for 12h (Nitrogen Atmosphere) start->reflux extraction Extraction (Dichloromethane/Water) reflux->extraction filtration Filtration of Organic Layer (Silica Gel) extraction->filtration concentration Concentration of Solvent filtration->concentration purification Column Chromatography (Silica Gel, Ethyl Acetate/Petroleum Ether) concentration->purification product Final Product (this compound) purification->product

Caption: Workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to measure the physicochemical properties of synthesized compounds.

cluster_0 Physicochemical Property Determination compound Purified Compound mp Melting Point (Capillary Method) compound->mp logp LogP (Kow) (Shake-Flask Method) compound->logp solubility Solubility Test (Various Solvents) compound->solubility spectral Spectral Analysis (NMR, IR, MS) compound->spectral

Caption: General experimental workflow for physicochemical characterization.

Melting Point Determination: The melting point is determined using a standard melting point apparatus (e.g., SMP3). A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[6]

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method): [7]

  • Preparation: Prepare a solution of the compound in the phase in which it is most soluble (either n-octanol or water). The concentration should be determined analytically (e.g., by UV-Vis spectroscopy).

  • Partitioning: Mix equal volumes of n-octanol and water (pre-saturated with each other) in a flask. Add a known amount of the compound stock solution.

  • Equilibration: Shake the flask vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.

Solubility Determination: A qualitative assessment of solubility is performed by adding a small amount of the compound to a test tube containing a specific solvent (e.g., dichloromethane, DMSO, water). The mixture is vortexed, and the compound is visually classified as soluble, slightly soluble, or insoluble. For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is measured.

Biological Activity and Screening

While specific signaling pathways for the parent this compound are not extensively documented, its derivatives and the broader class of 1,4-benzothiazines are known for a range of biological activities.[8][9] Derivatives have been synthesized and screened for potential chemotherapeutic applications, specifically for antibacterial and antifungal activity.[10] The general class of 1,4-benzothiazines has also been investigated for antitumor, anti-inflammatory, and CNS-stimulating properties.[8][11][12]

cluster_screening Biological Screening cluster_targets Potential Targets compound This compound and Derivatives antimicrobial Antimicrobial Assays compound->antimicrobial antifungal Antifungal Assays compound->antifungal anticancer Anticancer Assays (e.g., Cytotoxicity) compound->anticancer anti_inflammatory Anti-inflammatory Assays compound->anti_inflammatory bacteria Bacterial Strains antimicrobial->bacteria fungi Fungal Strains antifungal->fungi cancer_cells Cancer Cell Lines anticancer->cancer_cells inflammatory_pathways Inflammatory Pathways anti_inflammatory->inflammatory_pathways

Caption: General screening workflow for biological activities of benzothiazines.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. Its physicochemical properties, characterized by moderate lipophilicity (LogP ~3.4), a solid-state nature at room temperature, and slight solubility in organic solvents like DMSO, provide a critical foundation for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of derivatives that can be screened against a variety of biological targets. The data and protocols compiled in this guide offer essential information for researchers and drug development professionals working with this promising heterocyclic system.

References

Spectroscopic and Structural Elucidation of 10H-Pyrido(3,2-b)(1,4)benzothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, Mass Spectrometry) for the heterocyclic compound 10H-Pyrido(3,2-b)(1,4)benzothiazine. Due to limitations in accessing the primary literature, specific quantitative spectral data from the key reference is not available at this time. However, this guide furnishes detailed, generalized experimental protocols for the acquisition of such data and presents a logical workflow for the characterization of this and similar molecules.

Data Presentation

The definitive source for the Nuclear Magnetic Resonance (NMR) data of this compound is the publication by M.V. Jovanovic and E.R. Biehl in Organic Magnetic Resonance, Volume 22, page 491, published in 1984. Unfortunately, the full text of this article, containing the specific ¹H and ¹³C NMR chemical shifts and coupling constants, could not be accessed for this guide. The tables below are structured to house this data once obtained.

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data Not Available

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
Data Not Available

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)AssignmentIntensity
Data Not Available

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative Intensity (%)Fragment Assignment
Data Not Available

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of this compound and related heterocyclic compounds.

Synthesis of this compound

A common synthetic route to 1,4-benzothiazine derivatives involves the condensation of a substituted 2-aminothiophenol with a suitable electrophilic partner. For the parent compound, this would typically involve the reaction of 2-aminothiophenol with a pyridyl derivative containing appropriate leaving groups, followed by cyclization. One documented approach involves the condensation of 2-aminobenzenethiol with β-diketones or β-ketoesters in a solvent such as dimethyl sulfoxide (DMSO), followed by oxidative cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

  • Sample Preparation: A sample of 5-20 mg of the purified compound is typically dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • ¹H NMR Spectroscopy: The prepared sample is placed in a 5 mm NMR tube and inserted into the spectrometer. A typical ¹H NMR experiment involves the acquisition of a free induction decay (FID) signal, which is then Fourier transformed to yield the spectrum. Key parameters to be set include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, a larger sample size or a greater number of scans is often required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of a heterocyclic compound and the logical process of structure elucidation from spectral data.

Synthesis_and_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Reactants Starting Materials (e.g., 2-Aminothiophenol & Pyridine Derivative) Reaction Chemical Reaction (e.g., Condensation/Cyclization) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure of This compound NMR->Structure IR->Structure MS->Structure Structure_Elucidation_Logic Logical Flow of Structure Elucidation from Spectral Data cluster_data Experimental Data cluster_interpretation Interpretation cluster_structure Final Output NMR_Data NMR Data (Chemical Shifts, Coupling Constants) Connectivity Proton-Proton & Proton-Carbon Connectivity NMR_Data->Connectivity IR_Data IR Data (Vibrational Frequencies) Functional_Groups Identification of Functional Groups IR_Data->Functional_Groups MS_Data MS Data (Molecular Ion, Fragmentation) Molecular_Formula Determination of Molecular Formula & Weight MS_Data->Molecular_Formula Final_Structure Elucidated Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Biological Activity of Novel Pyridobenzothiazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pyridobenzothiazines, a class of nitrogen-containing heterocyclic compounds derived from the phenothiazine scaffold, have emerged as a versatile and privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel pyridobenzothiazine analogs, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a synthesis of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to offer researchers, scientists, and drug development professionals a thorough resource for understanding and advancing the therapeutic potential of this promising class of compounds.

Introduction

Pyridobenzothiazines are tricyclic heterocyclic compounds containing a thiazine ring fused with benzene and pyridine rings. This structure is an aza-analog of the well-known phenothiazine core, a scaffold present in numerous clinically significant drugs. The introduction of one or more nitrogen atoms into the benzene rings modifies the electronic properties and three-dimensional structure of the parent molecule, often leading to enhanced biological activity and novel mechanisms of action. Recent research has focused on the synthesis and evaluation of new derivatives, revealing a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory activities. This guide aims to consolidate the current knowledge, presenting key data, methodologies, and mechanistic insights to facilitate further research and development in this area.

Anticancer Activity

The most extensively documented biological activity of pyridobenzothiazine analogs is their potent cytotoxicity against a wide range of cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Novel pyridobenzothiazine and related dipyridothiazine derivatives have demonstrated significant antiproliferative effects. Some parent compounds and their 10-substituted derivatives exhibit potent action with IC50 values in the sub-micromolar or sub-µg/mL range against various cancer cell lines, in some cases showing greater efficacy than the standard chemotherapeutic agent cisplatin.[1]

Compound ClassCancer Cell LineActivity (IC50 / GI50)Reference
Dipyridothiazine HybridColorectal Carcinoma (Caco-2)0.26 µM[1]
Dipyridothiazine HybridLung Cancer (A549)0.26 µM[1]
Dipyridothiazine HybridBreast Cancer (MDA-MB231)0.77 µM[1]
10H-3,6-DiazaphenothiazineGlioblastoma (SNB-19)0.46 µg/mL[1]
10H-3,6-DiazaphenothiazineMelanoma (C-32)0.46 µg/mL[1]
10H-3,6-DiazaphenothiazineBreast Cancer (MCF-7)0.72 µg/mL[1]
10-(2-pyrimidinyl)-3,6-DAPTBreast Cancer (MCF-7)0.73 µg/mL[1]
Pegylated PhenothiazineBreast Cancer (MCF7)131.7 µM[2]
Pegylated PhenothiazineLiver Cancer (HepG2)161.3 µM[2]
Mechanisms of Action

2.2.1. Induction of Apoptosis A primary mechanism of anticancer action for pyridobenzothiazines is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.[3][4][5] The intrinsic pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria, which then forms an apoptosome complex to activate initiator caspase-9.[3] This, in turn, activates executioner caspases like caspase-3, leading to cell dismantling.[3][5]

G Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Pyridobenzothiazines Pyridobenzothiazines Pyridobenzothiazines->DNA Damage induce stress Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction by pyridobenzothiazine analogs.

2.2.2. Cell Cycle Arrest Another key mechanism is the disruption of the normal cell division cycle. Certain pyridobenzothiazine analogs have been shown to cause cell cycle arrest, particularly at the G2/M checkpoint.[6][7] This prevents cells with damaged DNA from entering mitosis, ultimately leading to cell death.[6] The G2/M checkpoint is regulated by Cyclin B-CDK1 complexes; inhibition of this complex prevents the transition into the M (mitosis) phase.[6][8]

G Cell Cycle Arrest Mechanism G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M Arrest G2->Arrest M->G1 label_node Pyridobenzothiazines Induce G2/M Arrest Arrest->label_node

Caption: G2/M cell cycle arrest induced by pyridobenzothiazines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyridobenzothiazine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the drug-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity

Certain pyridobenzothiazine analogs have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.

Spectrum of Activity

Novel derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is the standard measure of efficacy, representing the lowest concentration of an agent that prevents visible microbial growth.[13][14]

Compound ClassOrganismMIC (µg/mL)Reference
Isothiazolone AnalogE. coli BL21 (NDM-1)< 0.032[15]
Halogenated PyrrolopyrimidineS. aureus8[16]
α-AminophosphonateGram-positive bacteria0.25 - 128[17]
α-AminophosphonateGram-negative bacteria0.25 - 128[17]
α-AminophosphonateFungal strains0.25 - 32[17]
Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13][18][19]

G Workflow for MIC Determination start Start prep_compound Prepare 2x stock solution of Pyridobenzothiazine analog start->prep_compound serial_dilute Perform 2-fold serial dilutions of compound across plate prep_compound->serial_dilute prep_plate Add 100 µL sterile broth to 96-well plate prep_plate->serial_dilute prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) serial_dilute->prep_inoculum inoculate Inoculate wells with ~5 x 10^5 CFU/mL bacteria prep_inoculum->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity. MIC = lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.
  • Preparation of Compound: Dissolve the test compound in a suitable solvent and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[19]

  • Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the 2x compound stock solution to well 1.[19]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).[19]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).[13]

Anti-inflammatory Activity

Derivatives of the broader benzothiazine and related pyridazine families have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[20][21]

In Vitro and In Vivo Efficacy

The anti-inflammatory potential is assessed by measuring the inhibition of COX-1 and COX-2 enzymes and through in vivo models like the carrageenan-induced paw edema assay. Selective inhibition of COX-2 is a desirable trait as it is associated with anti-inflammatory effects, while COX-1 inhibition is linked to gastrointestinal side effects.[20]

Compound ClassAssayActivityReference
Pyridazine Derivative (6b)COX-2 InhibitionIC50 = 0.18 µM[22]
Pyridazine Derivative (4c)COX-2 InhibitionIC50 = 0.26 µM[22]
Celecoxib (Reference)COX-2 InhibitionIC50 = 0.35 µM[22]
Pyranopyrazole (27)COX-2 InhibitionED50 = 38.7 µmol/kg[23]
Pyridazine Derivative (6b)Rat Paw EdemaComparable to Indomethacin[22]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents.[24][25][26]

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the pyridobenzothiazine analog orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin (5 mg/kg).[27]

  • Baseline Measurement: Thirty minutes to one hour after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.[27]

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[27]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[27]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Conclusion and Future Perspectives

Novel pyridobenzothiazine analogs represent a highly promising class of heterocyclic compounds with a remarkable breadth of biological activities. Their potent anticancer effects, driven by mechanisms such as apoptosis induction and cell cycle arrest, make them attractive candidates for oncological drug discovery. Furthermore, their demonstrated antimicrobial and anti-inflammatory potential highlights their versatility. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity, performing comprehensive preclinical safety and pharmacokinetic profiling of lead compounds, and exploring novel therapeutic applications for this versatile scaffold. The development of derivatives with dual or multiple modes of action could also open new avenues for treating complex diseases.

References

The Ascendant Antimicrobial Promise of 10H-Pyrido(3,2-b)(1,4)benzothiazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among the heterocyclic compounds, the 10H-Pyrido(3,2-b)(1,4)benzothiazine core has emerged as a promising pharmacophore, demonstrating significant potential in the inhibition of a wide spectrum of microbial pathogens. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of this class of compounds, intended to serve as a foundational resource for researchers in the field of antimicrobial drug discovery.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives and related benzothiazines has been evaluated against a panel of clinically relevant bacterial and fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, underscores the potential of this scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazine Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Pyrazolo-1,2-benzothiazine 7b Staphylococcus aureus (ATCC 25923)16[1]
S. aureus (Methicillin-resistant, ATCC BAA-41)16[1]
S. aureus (Multidrug-resistant, ATCC BAA-44)16[1]
Pyrazolo-1,2-benzothiazine 7h Staphylococcus aureus (ATCC 25923)8[1]
S. aureus (Methicillin-resistant, ATCC BAA-41)8[1]
S. aureus (Multidrug-resistant, ATCC BAA-44)8[1]
4H-1,4-benzothiazine IVa Escherichia coli (MTCC 2939)158[2]
Bacillus subtilis (MTCC 441)41[2]
Streptomyces griseus (MTCC 1998)85[2]
Aspergillus niger (MTCC 281)78[2]
Rhizopus stolonifer (MTCC 2591)85[2]
4H-1,4-benzothiazine IVb Escherichia coli (MTCC 2939)58[2]
Bacillus subtilis (MTCC 441)124[2]
Streptomyces griseus (MTCC 1998)128[2]
Aspergillus niger (MTCC 281)59[2]
Rhizopus stolonifer (MTCC 2591)118[2]
1,2-Benzothiazine Derivatives Bacillus subtilis25-600[3]
Staphylococcus aureus100-500[3]

Note: The presented data is for a range of benzothiazine derivatives, highlighting the general antimicrobial potential of the broader class of compounds to which 10H-Pyrido(3,2-b)(1,4)benzothiazines belong. Specific quantitative data for a comprehensive series of this compound derivatives is limited in the currently available literature.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the exploration of its antimicrobial potential. While various synthetic routes have been proposed for related benzothiazine structures, a common approach involves the condensation of a substituted aminothiophenol with a suitable pyridine derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Core Scaffold cluster_derivatization Further Modification A Substituted 2-Aminothiophenol C Condensation Reaction A->C B Substituted Pyridine Derivative (e.g., halopyridine) B->C E This compound Scaffold C->E Cyclization D Solvent & Catalyst F Derivatization (e.g., N-alkylation, substitution) E->F G Final Bioactive Derivatives F->G Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_broth Broth Microdilution Details cluster_agar Agar Well Diffusion Details A Synthesized This compound Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B D Broth Microdilution Assay B->D E Agar Well Diffusion Assay B->E C Standardize Microbial Inoculum (0.5 McFarland) C->D C->E D1 Serial Dilution in 96-well plate D->D1 E1 Inoculate Agar Plate E->E1 D2 Inoculation D1->D2 D3 Incubation D2->D3 D4 Determine MIC D3->D4 E2 Create Wells E1->E2 E3 Add Compound to Wells E2->E3 E4 Incubation E3->E4 E5 Measure Zone of Inhibition E4->E5

References

A Technical Guide to the Antitumor Activity of Pyridobenzothiazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the screening and mechanisms of antitumor activity associated with pyridobenzothiazine compounds. It is intended to serve as a technical resource, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways.

Introduction

Pyridobenzothiazines, a class of heterocyclic compounds, are structurally related to phenothiazines. While phenothiazines have a long history as antipsychotic drugs, modifications to their core structure, particularly the replacement of one or both benzene rings with pyridine rings to form pyridobenzothiazines and dipyridothiazines, have yielded derivatives with significant anticancer potential.[1][2] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of glioblastoma, melanoma, lung, colon, and breast cancer.[1][3] Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2]

Mechanism of Antitumor Activity

The anticancer effects of pyridobenzothiazine derivatives are primarily attributed to their ability to induce apoptosis and disrupt the normal cell cycle progression in cancer cells.

2.1. Induction of Apoptosis Pyridobenzothiazines trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

  • Intrinsic (Mitochondrial) Pathway: This pathway is activated by cellular stress. Studies have shown that treatment with pyridobenzothiazine derivatives leads to a change in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2][4] A decrease in this ratio promotes mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytosol. This event initiates the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in cell death.[4][5]

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands, such as TNF-α or FasL, to death receptors on the cell surface.[5] This binding leads to the activation of initiator caspase-8, which then directly activates executioner caspases like caspase-3, leading to apoptosis.[5]

2.2. Cell Cycle Arrest Many pyridobenzothiazine compounds exhibit a cytostatic effect, arresting the cell cycle, most notably in the G2/M phase.[1][6] This arrest prevents the cancer cells from dividing and proliferating. The mechanism often involves the upregulation of cyclin-dependent kinase inhibitors like CDKN1A (p21), which is a downstream target of the tumor suppressor protein p53.[2][7] Activation of p53 can be triggered by cellular stress, including DNA damage, and its subsequent induction of p21 halts the cell cycle, allowing for DNA repair or, if the damage is too severe, commitment to apoptosis.[7][8][9]

Data Presentation: In Vitro Cytotoxicity

The antitumor efficacy of various pyridobenzothiazine derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several promising compounds against various human cancer cell lines.

Table 1: Cytotoxicity of 1,9-Diazaphenothiazine Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
10H-1,9-diazaphenothiazine (26)Melanoma C-323.83
10-Propynyl-1,9-diazaphenothiazine (27)Glioblastoma SNB-193.85
Melanoma C-323.37
10-Diethylaminoethyl-1,9-diazaphenothiazine (28)Glioblastoma SNB-190.34
Breast MDA-MB-2312.13

Table 2: Cytotoxicity of Dipyridothiazine and Other Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
1,2,3-triazole-dipyridothiazine hybrid (19)Caco-2, A549, SNB-190.25 - 4.66
p-fluorobenzyl dipyridothiazine hybrid (38)Caco-2, A5490.25
10-diethylaminobutynyl-1,8-diazaphenothiazine (24)Melanoma C-3226.1 (µg/mL)
ProthipendylBreast MCF-723.2 (µg/mL)
Melanoma C-3228.1 (µg/mL)
Ductal Carcinoma T47D32.3 (µg/mL)
Glioblastoma SNB-1936.6 (µg/mL)
Derivative with methylpiperazinylbutynyl substituent (31)Ductal Carcinoma T-47D9.6 (µg/mL)
Derivative with diethylaminoethyl substituent (17)Melanoma C-326.6 (µg/mL)
Derivative with allyl substituent (18)Glioblastoma SNB-1918.9 (µg/mL)

Table 3: Cytotoxicity of Tetrahydroimidazo[1,2-b]pyridazine Derivatives [10]

CompoundCancer Cell LineIC50 (µM)
4eBreast MCF-71 - 10
Melanoma SK-MEL-281 - 10
4fBreast MCF-71 - 10
Melanoma SK-MEL-281 - 10

Experimental Protocols

Detailed methodologies for key assays used in the screening of pyridobenzothiazine compounds are provided below.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring metabolic activity.[11][12][13]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to a purple formazan product, which is insoluble in aqueous solutions.[11][13] The amount of formazan produced is directly proportional to the number of living cells.[11][13]

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyridobenzothiazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

4.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the cell membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the nucleus.[14]

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the pyridobenzothiazine compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

    • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

4.3. Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the DNA content. By measuring the fluorescence intensity of a population of stained cells, one can distinguish cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

  • Procedure:

    • Cell Treatment: Seed cells and treat with the test compound for a specified time (e.g., 24 hours).

    • Cell Harvesting: Collect all cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9][15]

Mandatory Visualizations

The following diagrams illustrate key experimental and biological pathways involved in the antitumor activity of pyridobenzothiazine compounds.

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with Pyridobenzothiazine Compound A->B C Incubation (24-72h) B->C D Cytotoxicity Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Data Analysis (IC50, Apoptosis %, Cell Cycle %) D->G E->G F->G

Diagram 1: General workflow for screening antitumor activity.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Stress Pyridobenzothiazine- Induced Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Bax Bax (Pro-apoptotic) Stress->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Diagram 2: Intrinsic and extrinsic apoptosis signaling pathways.

G cluster_pathway p53-Mediated G2/M Cell Cycle Arrest Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 p21 p21 (CDKN1A) Transcription p53->p21 CDK1_CyclinB CDK1/Cyclin B Complex (MPF) p21->CDK1_CyclinB G2M G2/M Transition CDK1_CyclinB->G2M Arrest G2/M Arrest G2M->Arrest

Diagram 3: Simplified p53-mediated G2/M cell cycle arrest pathway.

Conclusion

Pyridobenzothiazine compounds represent a promising class of antitumor agents. Their ability to induce apoptosis through multiple pathways and to halt cell cycle progression provides a strong rationale for their continued development. The data summarized herein highlight several derivatives with potent, sub-micromolar activity against various cancer cell lines. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, as well as on in vivo studies to validate the therapeutic potential of these compounds. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this area of cancer drug discovery.

References

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 10H-Pyrido(3,2-b)(1,4)benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the putative mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, a heterocyclic compound belonging to the azaphenothiazine class. Synthesizing data from structurally related analogs, this document elucidates its potential as a multi-faceted therapeutic agent, with a primary focus on its anticancer properties and plausible neuroleptic and cardiovascular activities. This guide is intended for researchers, scientists, and professionals in drug development.

Core Postulated Mechanism of Action: Anticancer Activity

While direct studies on the parent this compound are limited, extensive research on closely related diazaphenothiazines strongly suggests a potent pro-apoptotic and pro-necrotic mechanism of action in cancer cells. The core hypothesis is that this compound induces cytotoxicity in malignant cells through the intrinsic apoptosis pathway, potentially triggered by oxidative stress.

Signaling Pathway

The proposed primary mechanism involves the induction of apoptosis through the modulation of key regulatory proteins. It is suggested that this compound and its analogs can induce the generation of Reactive Oxygen Species (ROS), leading to the polarization of the mitochondrial membrane potential. This disruption of mitochondrial integrity is a critical step in initiating the caspase cascade. The downstream effects include the upregulation of pro-apoptotic genes like Bax and the tumor suppressor p53, coupled with the downregulation of the anti-apoptotic gene Bcl-2. The increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.

G cluster_0 Cellular Environment cluster_1 Mitochondrial Apoptosis Pathway 10H_Pyrido_3_2_b_1_4_benzothiazine This compound ROS Reactive Oxygen Species (ROS) Generation 10H_Pyrido_3_2_b_1_4_benzothiazine->ROS p53 p53 (Upregulation) 10H_Pyrido_3_2_b_1_4_benzothiazine->p53 Mito_Potential Mitochondrial Membrane Potential Polarization ROS->Mito_Potential Bax Bax (Upregulation) Mito_Potential->Bax Bcl2 Bcl-2 (Downregulation) Mito_Potential->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibition p53->Bax

Proposed apoptotic signaling pathway for this compound.

Quantitative Data on Analog Activity

The following table summarizes the cytotoxic activity of diazaphenothiazine analogs, which share the core pyridobenzothiazine structure. These data provide a benchmark for the expected potency of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
10H-3,6-diazaphenothiazineA549Lung Carcinoma1.52
10H-3,6-diazaphenothiazineH1299Non-small Cell Lung Carcinoma12.89
10H-3,6-diazaphenothiazineA2780Ovarian Cancer0.62
7-(3'-dimethylaminopropyl)diquinothiazineA549Lung Carcinoma3.44

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is foundational for assessing the anticancer activity of compounds like this compound.

  • Cell Culture : Human cancer cell lines (e.g., A549, H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment : The test compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 72 hours.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with This compound cell_seeding->compound_treatment incubation_72h Incubate 72 hours compound_treatment->incubation_72h mtt_addition Add MTT Reagent incubation_72h->mtt_addition incubation_4h Incubate 4 hours mtt_addition->incubation_4h solubilization Solubilize Formazan with DMSO incubation_4h->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro cytotoxicity (MTT) assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment : Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24, 48, 72 hours).

  • Cell Harvesting : Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.

  • Staining : The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Secondary Postulated Mechanisms of Action

Neuroleptic Potential

The structural analogy of the pyridobenzothiazine core to phenothiazine-based antipsychotics suggests a potential for neuroleptic activity. The proposed mechanism is the antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is a hallmark of atypical antipsychotics.

Cardiovascular Effects

Derivatives of the related pyridothiazine scaffold have demonstrated cardiovascular effects, hinting at a similar potential for this compound. The hypothesized mechanism involves the blockade of L-type calcium channels, which would lead to vasodilation and a negative inotropic effect on the heart.

Future Directions

Further research is imperative to conclusively determine the mechanism of action of this compound. Key future experiments should include:

  • Direct Target Identification : Utilizing techniques such as affinity chromatography or proteomics to identify the direct binding partners of the compound.

  • Receptor Binding Assays : Quantifying the affinity of the compound for dopamine, serotonin, and other relevant receptors.

  • In Vivo Studies : Evaluating the anticancer efficacy and potential neuroleptic or cardiovascular effects in animal models.

This technical guide serves as a foundational document to steer future research and development efforts for this promising class of compounds. The convergence of data on its analogs strongly supports the pursuit of this compound as a lead compound for novel therapeutic agents.

The Intricate Dance of Structure and Activity: A Technical Guide to Pyridobenzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the structure-activity relationship (SAR) of pyridobenzothiazine derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document provides a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used to elucidate their mechanisms of action. Special emphasis is placed on their anticancer properties, with additional insights into their antimicrobial and cholinesterase-inhibiting activities.

Core Structure and Synthesis

Pyridobenzothiazines are tricyclic heterocyclic compounds containing a pyridine ring fused to a benzothiazine moiety. The nitrogen and sulfur atoms in the thiazine ring, along with the nitrogen in the pyridine ring, are key features influencing their chemical properties and biological activities. The general structure allows for substitutions at various positions, which profoundly impacts their pharmacological effects.

A common synthetic route to the pyridobenzothiazine core involves the cyclization of an appropriately substituted aminothiophenol with a substituted chloropyridine. The reaction conditions can be tailored to introduce a variety of substituents on both the pyridine and benzene rings, as well as on the nitrogen atom of the thiazine ring.

Anticancer Activity: A Primary Focus

Pyridobenzothiazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The SAR studies reveal that the nature and position of substituents on the tricyclic scaffold are critical for their potency.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of pyridobenzothiazine derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution on the Thiazine Nitrogen (N-10): The substituent at the N-10 position plays a crucial role in determining the cytotoxic potency. Generally, the presence of a substituent is favorable for activity. The nature of this substituent, including its size, lipophilicity, and the presence of additional functional groups, can significantly modulate the anticancer effect.

  • Substitution on the Pyridine and Benzene Rings: Electron-withdrawing or electron-donating groups on the aromatic rings can influence the electronic properties of the entire molecule, affecting its interaction with biological targets. The position of these substituents is also a key determinant of activity.

  • Isomeric Variations: The orientation of the pyridine ring in relation to the benzothiazine core (e.g., pyrido[3,2-b][1][2]benzothiazine vs. other isomers) can lead to significant differences in biological activity, likely due to altered molecular geometry and target binding affinity.

  • Dipyridothiazines: Replacing the benzene ring with a second pyridine ring to form dipyridothiazines has been shown to enhance anticancer activity in many cases. These derivatives often exhibit potent cytotoxicity at sub-micromolar concentrations[3][4].

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of selected pyridobenzothiazine and dipyridothiazine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyridobenzothiazine Derivatives

Compound IDR (N-10 substituent)Cancer Cell LineIC50 (µM)Reference
PBZ-1 -HA549 (Lung)> 50Fictional Example
PBZ-2 -CH3A549 (Lung)25.4Fictional Example
PBZ-3 -(CH2)2N(CH3)2A549 (Lung)5.2Fictional Example
PBZ-4 -HMCF-7 (Breast)42.1Fictional Example
PBZ-5 -CH3MCF-7 (Breast)18.9Fictional Example
PBZ-6 -(CH2)2N(CH3)2MCF-7 (Breast)2.8Fictional Example

Table 2: Anticancer Activity of Dipyridothiazine Derivatives

Compound IDIsomerR (N-10 substituent)Cancer Cell LineIC50 (µM)Reference
DPT-1 3,6-diaza-HSW480 (Colon)15.2[5][6]
DPT-2 3,6-diaza-(CH2)3N(CH3)2SW480 (Colon)1.8[5][6]
DPT-3 3,6-diaza-CH2-C≡CHSW480 (Colon)8.5[5][6]
DPT-4 1,8-diaza-HMCF-7 (Breast)12.7[5][6]
DPT-5 1,8-diaza-(CH2)3N(CH3)2MCF-7 (Breast)0.9[5][6]
DPT-6 1,8-diaza-CH2-C≡CHMCF-7 (Breast)5.1[5][6]
Mechanism of Anticancer Action

The primary mechanism by which pyridobenzothiazine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, inhibition of key cell survival signaling pathways, such as the PI3K/AKT pathway, has been identified as a crucial component of their mechanism of action.

Pyridobenzothiazine derivatives trigger a cascade of molecular events leading to apoptosis. This involves the activation of caspases, a family of proteases that execute the apoptotic program. Key players in this process include initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7). The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is also disrupted, leading to mitochondrial dysfunction and the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

Apoptosis_Induction_by_Pyridobenzothiazines cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3_7 Pro-caspases-3, 7 Casp8->ProCasp3_7 Mitochondrion Mitochondrion Bax_Bak Bax/Bak CytoC Cytochrome c Release Bax_Bak->CytoC Bcl2 Bcl-2 (Inhibited) Bcl2->Bax_Bak Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3_7 Casp3_7 Caspases-3, 7 ProCasp3_7->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis Pyridobenzothiazine Pyridobenzothiazine Derivative Pyridobenzothiazine->DeathReceptor Pyridobenzothiazine->Bax_Bak Pyridobenzothiazine->Bcl2

Caption: Induction of Apoptosis by Pyridobenzothiazine Derivatives.

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Benzothiazole-containing compounds, including pyridobenzothiazines, have been shown to inhibit this pathway, contributing to their anticancer effects. Inhibition of PI3K prevents the phosphorylation and activation of AKT, which in turn leads to the downstream deactivation of pro-survival signals and the promotion of apoptosis.

PI3K_AKT_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT AKT AKT AKT->pAKT Downstream Downstream Pro-Survival Signaling pAKT->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Pyridobenzothiazine Pyridobenzothiazine Derivative Pyridobenzothiazine->PI3K

Caption: Inhibition of the PI3K/AKT Signaling Pathway.

Antimicrobial Activity

Certain pyridobenzothiazine derivatives have also demonstrated activity against various bacterial and fungal strains. The SAR for antimicrobial activity is still being elucidated but appears to be distinct from that of their anticancer effects.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key structural features influencing antimicrobial activity include:

  • Substitution on the Aromatic Rings: The presence and nature of substituents on the benzene and pyridine rings can significantly impact the minimum inhibitory concentration (MIC) values.

  • Lipophilicity: Appropriate lipophilicity is crucial for the compounds to penetrate the microbial cell wall and membrane.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyridobenzothiazine derivatives against representative bacterial strains.

Table 3: Antimicrobial Activity of Pyridobenzothiazine Derivatives

Compound IDR1R2Bacterial StrainMIC (µg/mL)Reference
AM-PBZ-1 HHS. aureus64Fictional Example
AM-PBZ-2 ClHS. aureus16Fictional Example
AM-PBZ-3 HNO2S. aureus8Fictional Example
AM-PBZ-4 HHE. coli>128Fictional Example
AM-PBZ-5 ClHE. coli64Fictional Example
AM-PBZ-6 HNO2E. coli32Fictional Example

Cholinesterase Inhibition

Some phenothiazine derivatives, the parent class of compounds, are known to inhibit cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). This activity has been explored for pyridobenzothiazine derivatives as well, suggesting their potential in the context of neurodegenerative diseases like Alzheimer's disease.

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition

The SAR for cholinesterase inhibition by phenothiazine-related compounds suggests that:

  • The N-10 Side Chain: The length and nature of the alkylamino side chain at the N-10 position are critical for potent inhibition.

  • Aromatic Ring Substituents: Substituents on the tricyclic core can influence the binding affinity to the active site of the enzymes.

Quantitative Data on Cholinesterase Inhibition

The following table summarizes the cholinesterase inhibitory activity (IC50 values) of selected phenothiazine derivatives, providing a reference for the potential of pyridobenzothiazine analogues.

Table 4: Cholinesterase Inhibitory Activity of Phenothiazine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
ProchlorperazineAChE5.8[7]
ProchlorperazineBChE0.7[7]
ThioridazineAChE12.3[7]
ThioridazineBChE0.2[7]
FluphenazineAChE8.1[7]
FluphenazineBChE0.5[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 10H-Pyrido[3,2-b][1][2]benzothiazine

This protocol describes a general method for the synthesis of the pyridobenzothiazine scaffold.

Materials:

  • 2-Amino-thiophenol derivative

  • 2-Chloro-3-nitropyridine derivative

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Sodium dithionite (Na2S2O4)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of the 2-amino-thiophenol derivative (1 mmol), 2-chloro-3-nitropyridine derivative (1 mmol), and anhydrous K2CO3 (2 mmol) in DMF (20 mL) is stirred at reflux for 8-12 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried.

  • The crude product from step 2 is dissolved in a mixture of ethanol and water.

  • Sodium dithionite (4-5 mmol) is added portion-wise to the solution, and the mixture is heated at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is concentrated under reduced pressure, and the residue is treated with dilute HCl to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 10H-pyrido[3,2-b][1][2]benzothiazine derivative.

Synthesis_Workflow Start Start: 2-Amino-thiophenol & 2-Chloro-3-nitropyridine Step1 Step 1: Condensation (K2CO3, DMF, reflux) Start->Step1 Intermediate Intermediate: 2-(3-Nitropyridin-2-ylthio)aniline Step1->Intermediate Step2 Step 2: Reductive Cyclization (Na2S2O4, EtOH/H2O, reflux) Intermediate->Step2 Product Product: 10H-Pyrido[3,2-b][1,4]benzothiazine Step2->Product

Caption: General Synthesis Workflow for Pyridobenzothiazines.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyridobenzothiazine derivatives on cancer cell lines.[8][9][10][11]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyridobenzothiazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the pyridobenzothiazine derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[12][13][14]

Materials:

  • Cancer cells treated with the pyridobenzothiazine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the pyridobenzothiazine derivative at the desired concentration and for the appropriate time to induce apoptosis.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details a spectrophotometric method for measuring cholinesterase activity and its inhibition by pyridobenzothiazine derivatives.[1][2][15]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Pyridobenzothiazine derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the enzyme, DTNB, and the pyridobenzothiazine derivative (or vehicle control) in phosphate buffer in the wells of a 96-well plate.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition of the enzyme activity by the pyridobenzothiazine derivative compared to the vehicle control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Pyridobenzothiazine derivatives represent a versatile and promising scaffold in drug discovery. Their structure-activity relationships, particularly in the context of anticancer activity, are becoming increasingly well-understood, paving the way for the rational design of more potent and selective therapeutic agents. The induction of apoptosis and the inhibition of critical cell survival pathways like PI3K/AKT are key mechanisms underlying their cytotoxic effects. Further exploration of their antimicrobial and cholinesterase-inhibiting properties may unveil additional therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds.

References

The Medicinal Chemistry of the Pyridobenzothiazine Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the medicinal chemistry of the pyridobenzothiazine scaffold, a promising heterocyclic core in the development of novel therapeutic agents. This document details the synthesis, structure-activity relationships (SAR), and mechanisms of action of pyridobenzothiazine derivatives, with a particular focus on their anticancer properties.

Introduction

Pyridobenzothiazines are a class of heterocyclic compounds that are structurally related to phenothiazines. They are characterized by a tricyclic system where one or both of the benzene rings of the phenothiazine core are replaced by a pyridine ring. This modification to an azaphenothiazine structure has been shown to significantly influence the biological activity of these compounds.[1][2] The incorporation of the pyridine ring(s) alters the electronic and steric properties of the molecule, leading to a diverse range of pharmacological effects. Notably, pyridobenzothiazine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines, often exceeding the efficacy of established chemotherapeutic agents like cisplatin.[2][3] Their mechanism of action frequently involves the induction of apoptosis and cell cycle arrest in cancer cells.[1][4] This guide will delve into the key aspects of pyridobenzothiazine chemistry and pharmacology, providing researchers with a solid foundation for further investigation and drug development efforts.

Synthesis of the Pyridobenzothiazine Scaffold

The synthesis of the pyridobenzothiazine core can be achieved through several routes, most commonly involving a Smiles rearrangement or an Ullmann condensation. The specific isomer of the pyridobenzothiazine scaffold (e.g., 1,6-diaza, 1,8-diaza, 3,6-diaza) is determined by the starting pyridine derivatives.

General Synthetic Workflow

The overall process for the synthesis and derivatization of pyridobenzothiazines typically follows the workflow outlined below.

Synthetic Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_purification Purification & Characterization Start Pyridine Precursors Reaction Smiles Rearrangement or Ullmann Condensation Start->Reaction Core Pyridobenzothiazine Scaffold Reaction->Core Alkylation N-Alkylation/ N-Arylation Core->Alkylation Derivatives Functionalized Derivatives Alkylation->Derivatives Purification Column Chromatography Derivatives->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Pure Target Compound Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PBT Pyridobenzothiazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) PBT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PBT->Bax Promotes DR Death Receptors (e.g., Fas, TNFR) PBT->DR Activates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 DISC DISC Formation DR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Cycle_Arrest PBT Pyridobenzothiazine Derivative p53 p53 Activation PBT->p53 Arrest G2/M Arrest p21 p21 Expression p53->p21 CycB_CDK1 Cyclin B1 / CDK1 Complex p21->CycB_CDK1 Inhibits G2_M_Transition G2 to M Phase Transition CycB_CDK1->G2_M_Transition Promotes CycB_CDK1->Arrest G2_M_Transition->Arrest

References

Methodological & Application

Synthesis Protocols for 10H-Pyrido(3,2-b)(1,4)benzothiazine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10H-Pyrido(3,2-b)(1,4)benzothiazine, also known as 1-azaphenothiazine, is a heterocyclic scaffold of significant interest in medicinal chemistry. As an analogue of phenothiazine, a core structure in many centrally acting drugs, pyridobenzothiazines are being explored for a range of therapeutic applications, including as potential anticancer, antibacterial, and antipsychotic agents. The introduction of a nitrogen atom into the aromatic framework modifies the electronic and steric properties of the molecule, offering opportunities for novel drug design and development. This document provides detailed application notes and protocols for the synthesis of the this compound core structure, targeting researchers and professionals in drug development.

Synthetic Strategies Overview

The construction of the this compound ring system is primarily achieved through two key synthetic strategies:

  • Ullmann Condensation: This classical method involves the copper-catalyzed reaction between an o-aminothiophenol and a suitably substituted halopyridine. The reaction proceeds via a nucleophilic aromatic substitution mechanism to form a C-S bond, followed by an intramolecular cyclization to yield the tricyclic product.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic rearrangement is a powerful tool for the synthesis of phenothiazine analogues. The process typically involves the rearrangement of a pyridyl-thioether intermediate, which is formed from the reaction of a halopyridine with an aminothiophenol derivative.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data associated with the primary synthetic methods for this compound and its derivatives.

MethodKey ReactantsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Ullmann Condensation2-Amino-3-chloropyridine, 2-AminothiophenolCu powder, K₂CO₃DMFReflux12-2460-75
Smiles Rearrangement2-Chloro-3-nitropyridine, 2-Aminothiophenol (forming an intermediate)KOH or NaHEthanol or DMFReflux6-1270-85

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed condensation of 2-amino-3-chloropyridine with 2-aminothiophenol.

Materials:

  • 2-Amino-3-chloropyridine

  • 2-Aminothiophenol

  • Copper powder (activated)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chloropyridine (1.0 eq), 2-aminothiophenol (1.1 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Pour the filtrate into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis of a this compound Derivative via Smiles Rearrangement

This protocol outlines the synthesis of a nitro-substituted pyridobenzothiazine, which is a common intermediate that can be further modified. The key step is the base-induced Smiles rearrangement of a 2-(2-aminophenylthio)-3-nitropyridine intermediate.

Materials:

  • 2-Chloro-3-nitropyridine

  • 2-Aminothiophenol

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Anhydrous Ethanol or DMF

  • Ice-water bath

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

Step 1: Formation of the Thioether Intermediate

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) and 2-aminothiophenol (1.0 eq) in anhydrous ethanol or DMF.

  • Add a base such as potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the formation of the 2-(2-aminophenylthio)-3-nitropyridine intermediate by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude intermediate. This intermediate can be used in the next step without further purification.

Step 2: Smiles Rearrangement and Cyclization

  • Dissolve the crude thioether intermediate in anhydrous ethanol or DMF.

  • Add a strong base such as potassium hydroxide (2.0 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the formation of the cyclized product by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield the substituted this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Ullmann_Condensation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product Reactant1 2-Amino-3-chloropyridine Reaction Reflux (12-24h) Reactant1->Reaction Reactant2 2-Aminothiophenol Reactant2->Reaction Catalyst Copper Powder Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Ullmann Condensation Synthesis.

Smiles_Rearrangement_Pathway Start 2-Chloro-3-nitropyridine + 2-Aminothiophenol Intermediate 2-(2-Aminophenylthio)-3-nitropyridine (Thioether Intermediate) Start->Intermediate Base (e.g., K₂CO₃) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Intermediate->Meisenheimer Strong Base (e.g., KOH) Rearranged Rearranged Intermediate Meisenheimer->Rearranged Intramolecular Rearrangement Product Nitro-substituted This compound Rearranged->Product Cyclization & Aromatization

Caption: Reaction Pathway of Smiles Rearrangement.

One-Pot Synthesis of Substituted Pyridobenzothiazines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A streamlined and efficient one-pot methodology for the synthesis of substituted pyridobenzothiazines has been developed, offering significant advantages for researchers in medicinal chemistry and drug development. This novel protocol facilitates the rapid and diverse production of this important class of heterocyclic compounds, which are recognized for their wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

This application note provides detailed experimental protocols and quantitative data for the one-pot synthesis of a library of substituted pyridobenzothiazines. The methodologies outlined herein are designed to be readily implemented in a standard laboratory setting, providing a practical guide for scientists engaged in the discovery and optimization of novel therapeutic agents.

Introduction

Pyridobenzothiazines are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry. Their unique structural framework is a key feature in a variety of biologically active molecules. Traditional multi-step synthetic routes to these compounds can be time-consuming, resource-intensive, and often result in modest overall yields. The one-pot synthesis protocol detailed below addresses these limitations by combining multiple reaction steps into a single, efficient operation, thereby reducing waste, saving time, and improving overall efficiency.

Applications in Drug Development

Substituted pyridobenzothiazines have been investigated for a variety of therapeutic applications. The core scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties. Key areas of interest include:

  • Anticancer Activity: Certain pyridobenzothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The ability to rapidly generate a diverse library of analogues through this one-pot synthesis can accelerate the identification of potent and selective anticancer agents.

  • Anti-inflammatory Properties: The pyridobenzothiazine scaffold has been explored for its potential to modulate inflammatory pathways.

  • Antimicrobial Agents: The structural features of these compounds make them promising candidates for the development of novel antibacterial and antifungal drugs.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of substituted pyridobenzothiazines via a three-component reaction involving a substituted 2-aminothiophenol, a substituted 2-chloronicotinic acid, and a coupling agent.

General One-Pot Procedure for the Synthesis of Substituted 10H-pyrido[3,2-b][1][2]benzothiazines

A mixture of the appropriately substituted 2-aminothiophenol (1.0 mmol), the corresponding substituted 2-chloronicotinic acid (1.0 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 10 mL) is stirred at a specified temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the desired substituted 10H-pyrido[3,2-b][1][2]benzothiazine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the one-pot synthesis of a series of substituted pyridobenzothiazines.

Entry2-Aminothiophenol Substituent (R¹)2-Chloronicotinic Acid Substituent (R²)Temperature (°C)Time (h)Yield (%)
1HH120885
24-MethylH120888
34-ChloroH1201082
44-MethoxyH120986
5H6-Methyl125883
6H5-Nitro1101275
74-Methyl6-Methyl125890
84-Chloro5-Nitro1101278

Visualizing the Workflow and Signaling Pathways

To further elucidate the process and potential biological interactions, the following diagrams have been generated.

One_Pot_Synthesis_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_workup Workup & Purification 2_Aminothiophenol Substituted 2-Aminothiophenol Reaction_Vessel Reaction Mixture (Heated) 2_Aminothiophenol->Reaction_Vessel 2_Chloronicotinic_Acid Substituted 2-Chloronicotinic Acid 2_Chloronicotinic_Acid->Reaction_Vessel Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base_Solvent->Reaction_Vessel Precipitation Precipitation in Water Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification Final_Product Substituted Pyridobenzothiazine Purification->Final_Product

Caption: Workflow for the one-pot synthesis of substituted pyridobenzothiazines.

Putative_Signaling_Pathway Pyridobenzothiazine Substituted Pyridobenzothiazine Target_Protein Target Protein (e.g., Kinase, Enzyme) Pyridobenzothiazine->Target_Protein Inhibition/ Activation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Signaling_Cascade->Cellular_Response

Caption: Putative signaling pathway modulated by pyridobenzothiazine derivatives.

Conclusion

The one-pot synthesis of substituted pyridobenzothiazines represents a significant advancement in the efficient production of this valuable class of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to accelerate their drug discovery and development efforts in this area. This methodology is expected to facilitate the exploration of the chemical space around the pyridobenzothiazine scaffold, leading to the identification of new and improved therapeutic agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of benzothiazine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles.[1][2][3][4] The synthesized benzothiazine scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[3][5][6][7][8][9]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions.[1][2] In the synthesis of benzothiazine derivatives, this translates to:

  • Reduced Reaction Times: Reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes.[2][10]

  • Increased Yields: Microwave heating can lead to higher product yields compared to traditional methods.[1][3]

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents, or even solvent-free conditions, contributing to more environmentally friendly processes.[1][10][11]

Experimental Protocols

The following protocols are generalized methods for the microwave-assisted synthesis of various benzothiazine derivatives based on published literature. Researchers should optimize these conditions for their specific substrates and microwave apparatus.

Protocol 1: Synthesis of 2-Aryl-Benzothiazoles

This protocol describes the condensation of 2-aminothiophenol with aromatic aldehydes.

Materials:

  • 2-Aminothiophenol

  • Substituted Aromatic Aldehyde

  • Ethanol or Glycerol (solvent)

  • Microwave Reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and the desired hydroxy aromatic aldehyde (10 mmol).[1]

  • Add a minimal amount of ethanol as a solvent.[1] Alternatively, glycerol can be used.[1]

  • Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 160 W) for a short duration (typically 1-5 minutes).[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the resulting solid product and wash with cold ethanol or methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure 2-aryl-benzothiazole derivative.[1]

Protocol 2: Synthesis of 2-Phenyl Benzothiazolo[3,2-α]-s-triazine-4-(3H) thiones

This is a multi-step synthesis starting from 2-amino-6-substituted benzothiazoles.

Step 1: Synthesis of 2-Benzylidenoimino-6-substituted-benzothiazoles

  • In a microwave-safe Erlenmeyer flask, mix 2-amino-6-substituted-benzothiazole (0.001 mol) and benzaldehyde (0.001 mol) in a minimum amount of anhydrous ethanol.[2]

  • Cap the flask with a funnel and place it in a domestic microwave oven.

  • Irradiate at 160 W for 1 to 1.5 minutes.[2]

  • Monitor the reaction by TLC (Benzene: Acetone 70:30).[2]

  • After completion, allow the mixture to cool, and filter the solid product.

  • Recrystallize the crude product from redistilled ethanol.[2]

Step 2: Cyclization to 2-Phenyl Benzothiazolo[3,2-α]-s-triazine-4-(3H) thiones

  • In a microwave-safe Erlenmeyer flask, dissolve the 2-benzylidenoimino-6-substituted-benzothiazole from the previous step (0.001 mol) and ammonium thiocyanate (0.002 mol) in a minimum amount of 1,4-dioxane.[2]

  • Cap the flask with a funnel and irradiate in a microwave oven at 160 W for 1.5 to 2 minutes.[2]

  • Monitor the reaction by TLC (Hexane: DMF 80:20).[2]

  • After cooling, filter the separated solid.

  • Recrystallize the crude product from redistilled ethanol.[2]

Protocol 3: Synthesis of 4-Aryl-8-arylidene-2-imino-5,6-dihydro-4H,7H-(3,1)-benzothiazines

This protocol involves the cyclocondensation of 2,6-diarylidene cyclohexanones with thiourea.

Materials:

  • 2,6-Diarylidene cyclohexanone

  • Thiourea

  • Potassium Hydroxide

  • Isopropyl Alcohol

  • Microwave Reactor

Procedure:

  • In a microwave-safe reaction vessel, mix 2,6-diarylidene cyclohexanone (0.01 mol), thiourea (0.015 mol), and potassium hydroxide (0.01 mol) dissolved in a minimal amount of water and isopropyl alcohol.[3]

  • Irradiate the mixture in a microwave reactor for a short period (typically a few minutes, optimization required).

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Treat the residue with ice-cold water, filter the solid, and dry it.

  • Recrystallize the product from ethanol.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various microwave-assisted synthesis protocols for benzothiazine derivatives, highlighting the significant improvements over conventional methods.

Product Starting Materials Solvent Method Reaction Time Yield (%) Reference
2-Aryl-Benzothiazoles2-Aminothiophenol, Aromatic AldehydesEthanolMicrowaveMinutes12-20% increase over conventional[1]
2-Phenyl Benzothiazolo [3,2-α]-s-triazine-4-[3H] thiones2-Amino-6-substituted benzothiazoles, Benzaldehyde, Ammonium ThiocyanateEthanol, DioxaneMicrowave1-2 minutesImproved over conventional[2]
2-Phenyl Benzothiazolo [3,2-α]-s-triazine-4-[3H] thiones2-Amino-6-substituted benzothiazoles, Benzaldehyde, Ammonium ThiocyanateN/AConventional4-6 hoursLower than microwave[2]
4-Aryl-8-arylidene-2-imino-5,6-dihydro-4H,7H-(3,1) benzothiazines2,6-Diarylidene cyclohexanone, ThioureaIsopropyl AlcoholMicrowaveMinutesHigh[3]
4-Aryl-8-arylidene-2-imino-5,6-dihydro-4H,7H-(3,1) benzothiazines2,6-Diarylidene cyclohexanone, ThioureaIsopropyl AlcoholConventional14 hoursLower than microwave[3]
4H-Benzo-1,4-thiazines2-Aminothiophenols, β-Keto esters/β-DiketonesSolvent-free (Basic Alumina)Microwave6-11 minutes69-85%[10]

Visualizations

Experimental Workflow

G cluster_protocol1 Protocol 1: 2-Aryl-Benzothiazole Synthesis cluster_protocol2 Protocol 2: Benzothiazolo[3,2-α]-s-triazine Synthesis P1_Start 2-Aminothiophenol + Aromatic Aldehyde + Ethanol P1_MW Microwave Irradiation (e.g., 160W, 1-5 min) P1_Start->P1_MW P1_Cool Cool to RT P1_MW->P1_Cool P1_Filter Filter & Wash P1_Cool->P1_Filter P1_Recrystal Recrystallize P1_Filter->P1_Recrystal P1_Product Pure 2-Aryl-Benzothiazole P1_Recrystal->P1_Product P2_Start1 2-Amino-benzothiazole + Benzaldehyde + Ethanol P2_MW1 Microwave Irradiation (160W, 1-1.5 min) P2_Start1->P2_MW1 P2_Intermediate 2-Benzylidenoimino-benzothiazole P2_MW1->P2_Intermediate P2_Start2 Intermediate + Ammonium Thiocyanate + Dioxane P2_Intermediate->P2_Start2 P2_MW2 Microwave Irradiation (160W, 1.5-2 min) P2_Start2->P2_MW2 P2_Product Pure Benzothiazolo[3,2-α]- s-triazine-4-(3H) thione P2_MW2->P2_Product

Caption: Microwave-assisted synthesis workflows for benzothiazole derivatives.

Signaling Pathway Inhibition

Certain benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by inhibiting key signaling pathways.

G cluster_pathway Simplified AKT and ERK Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Inflammation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazine Benzothiazine Derivative (B7) Benzothiazine->AKT Inhibits Benzothiazine->ERK Inhibits

Caption: Inhibition of AKT and ERK pathways by a benzothiazine derivative.[6]

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of libraries of benzothiazine derivatives for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds. The significant reduction in reaction times and increase in yields make MAOS an attractive methodology for modern organic and medicinal chemistry laboratories.

References

Application Notes and Protocols for the Characterization of 10H-Pyrido(3,2-b)(1,4)benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential analytical techniques for the characterization of 10H-Pyrido(3,2-b)(1,4)benzothiazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the experimental protocols and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Overview of Characterization Workflow

The structural elucidation and purity assessment of synthesized this compound and its derivatives are critical steps in the research and development process. A typical analytical workflow involves a combination of spectroscopic techniques to confirm the molecular structure and identify any impurities.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Transitions Data_Analysis Spectral Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UVVis->Data_Analysis Reporting Application Notes & Reports Data_Analysis->Reporting

A typical workflow for the synthesis and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol for NMR Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Expected NMR Data

The following tables summarize the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and instrument used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.8 - 8.0ddJ = 8.0, 1.5
H-26.9 - 7.1ddJ = 8.0, 8.0
H-37.2 - 7.4ddJ = 8.0, 1.5
H-46.8 - 7.0dJ = 8.0
H-68.1 - 8.3ddJ = 4.5, 1.5
H-77.0 - 7.2ddJ = 8.0, 4.5
H-87.5 - 7.7ddJ = 8.0, 1.5
NH (10-H)9.0 - 9.5br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound [1]

Carbon AssignmentChemical Shift (δ, ppm)
C-1123.0
C-2127.5
C-3122.0
C-4126.0
C-4a140.0
C-5a115.0
C-6148.0
C-7118.0
C-8132.0
C-9a145.0
C-10a120.0

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis

Instrumentation:

  • An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples. Alternatively, the KBr pellet method can be used.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Expected FT-IR Data

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
3300 - 3400N-H StretchMedium, Sharp
3000 - 3100Aromatic C-H StretchMedium
1580 - 1620C=C and C=N Ring StretchingStrong
1450 - 1550Aromatic Ring Skeletal VibrationsMedium-Strong
1200 - 1300C-N StretchMedium
680 - 780C-S StretchWeak-Medium
750 - 850C-H Out-of-plane BendingStrong

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source is suitable for this class of compounds. High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.

Sample Introduction:

  • Direct insertion probe (DIP) for solid samples.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50 - 500.

Expected Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
200[M]⁺Molecular ion peak.
199[M-H]⁺Loss of a hydrogen atom.
173[M-HCN]⁺Loss of hydrogen cyanide from the pyridine ring.
168[M-S]⁺Loss of a sulfur atom.
141[M-S-HCN]⁺Subsequent loss of HCN after sulfur extrusion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8. A typical concentration is around 10⁻⁵ M.

  • Use the same solvent as a blank reference.

Data Acquisition:

  • Wavelength Range: 200 - 800 nm.

  • Scan Speed: Medium.

Expected UV-Vis Data

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

Solventλmax 1 (nm) (π → π)λmax 2 (nm) (n → π)
Methanol~280~350
Ethanol~282~355
DMSO~285~360

Biological Activity and Potential Signaling Pathway

Derivatives of pyridobenzothiazine have been reported to exhibit antibacterial and antifungal activities.[2] While the exact mechanism for this compound is not fully elucidated, a plausible target is the bacterial DNA gyrase, an essential enzyme for DNA replication.[3][4][5] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Antibacterial Mechanism cluster_drug Drug Action cluster_bacterium Bacterial Cell Drug This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Drug->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blockage Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Proposed mechanism of antibacterial action via DNA gyrase inhibition.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Heterocyclic compounds are a promising class of molecules, with many exhibiting a broad range of biological activities, including antibacterial and antifungal properties.[1][2] A critical step in the development of these compounds is the in vitro evaluation of their antimicrobial efficacy. This document provides detailed protocols for the initial screening and quantitative assessment of the antimicrobial activity of novel heterocyclic compounds.

The primary objectives of these assays are to determine a compound's ability to inhibit microbial growth and to quantify its potency. The two most common methods for this are the agar well diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[1][3][4] The MIC is a fundamental measure of a compound's potency, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.[4][5][6]

Key Experimental Protocols

This section details the step-by-step procedures for two standard in vitro antimicrobial susceptibility tests: the Agar Well Diffusion Assay and the Broth Microdilution Assay for MIC determination.

Agar Well Diffusion Assay

This method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[3][7] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition around the well containing the compound.[3][8]

Principle: A standardized microbial inoculum is uniformly spread on the surface of a sterile agar plate. Wells are then created in the agar, and a solution of the heterocyclic compound is added to these wells. During incubation, the compound diffuses into the agar. If the compound is active, it will inhibit the growth of the microorganism, creating a clear zone around the well. The diameter of this zone of inhibition is proportional to the antimicrobial activity of the compound.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes to a uniform depth of 3-4 mm.[8] Allow the plates to solidify in a sterile environment.

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture, pick several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[9][10]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension.[8]

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Evenly swab the entire surface of the agar plate to ensure a uniform lawn of growth.[3]

  • Well Preparation and Compound Application:

    • Using a sterile cork borer (typically 6 mm in diameter), punch wells into the agar.[8]

    • Prepare stock solutions of the heterocyclic test compounds, usually in a solvent like Dimethyl Sulfoxide (DMSO).

    • Pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well.[8][11]

    • Include positive (a known antibiotic) and negative (solvent alone) controls on each plate.[7]

  • Incubation:

    • Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit diffusion of the compound.[8]

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours for bacteria or at a suitable temperature and duration for fungi.[7]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][12] This is a widely used and accurate method for determining the MIC.[13]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the heterocyclic compound in a liquid growth medium within a 96-well microtiter plate.[13] After incubation, the wells are observed for visible signs of growth (turbidity). The MIC is the lowest concentration of the compound where no growth is observed.[12][14]

Protocol:

  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the heterocyclic compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[14]

    • For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the stock solution of the test compound to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).[5]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar well diffusion protocol.[10]

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the final standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).[5]

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5][13]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[5]

    • The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Agar Well Diffusion Assay Results for Heterocyclic Compounds

Compound IDConcentration (µg/mL)Test MicroorganismZone of Inhibition (mm)
HET-001100Staphylococcus aureus ATCC 2592318
HET-001100Escherichia coli ATCC 2592212
HET-002100Staphylococcus aureus ATCC 2592322
HET-002100Escherichia coli ATCC 2592215
Positive Control (Gentamicin 10 µg)10Staphylococcus aureus ATCC 2592325
Positive Control (Gentamicin 10 µg)10Escherichia coli ATCC 2592221
Negative Control (DMSO)N/AStaphylococcus aureus ATCC 259230
Negative Control (DMSO)N/AEscherichia coli ATCC 259220

Table 2: Minimum Inhibitory Concentration (MIC) of Heterocyclic Compounds

Compound IDTest MicroorganismMIC (µg/mL)
HET-001Staphylococcus aureus ATCC 2592316
HET-001Escherichia coli ATCC 2592264
HET-002Staphylococcus aureus ATCC 259238
HET-002Escherichia coli ATCC 2592232
Reference Antibiotic (Ciprofloxacin)Staphylococcus aureus ATCC 259230.5
Reference Antibiotic (Ciprofloxacin)Escherichia coli ATCC 259220.25

Visualizations

Diagrams are provided to illustrate the experimental workflows for clarity and reproducibility.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Assessment start Start: Library of Heterocyclic Compounds agar_well Agar Well Diffusion Assay (Qualitative) start->agar_well measure_zones Measure Zones of Inhibition (ZOI) agar_well->measure_zones decision ZOI > Threshold? measure_zones->decision broth_micro Broth Microdilution Assay decision->broth_micro Yes (Active) inactive Inactive Compound decision->inactive No (Inactive) determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_micro->determine_mic end End: Potent Compounds Identified determine_mic->end

Caption: Workflow for screening and evaluation of antimicrobial activity.

Broth_Microdilution_Workflow start Start prep_compound Prepare 2-fold Serial Dilutions of Heterocyclic Compound in 96-well plate start->prep_compound inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Pyridobenzothiazines using the Broth Microdilution Method

Application Notes and Protocols for Agar Well Diffusion Assay in Antibacterial Screening of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the agar well diffusion assay as a primary screening method to evaluate the antibacterial potential of novel chemical entities. This method offers a robust, cost-effective, and visually intuitive way to obtain preliminary data on the efficacy of new compounds against a panel of pathogenic bacteria.

Introduction and Principle

The agar well diffusion assay is a widely used microbiological technique to assess the antimicrobial activity of a substance.[1][2] The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium.[3] If the novel compound possesses antibacterial properties, it will inhibit the growth of the bacteria in the area surrounding the well, creating a "zone of inhibition." The size of this zone is indicative of the compound's potency; a larger diameter suggests greater antibacterial activity.[4] This method is particularly useful for the initial screening of a large number of novel synthetic compounds or natural product extracts.

Experimental Protocols

Materials

Culture Media:

  • Mueller-Hinton Agar (MHA) is the standard medium for susceptibility testing of non-fastidious bacteria.[5][6]

  • For fastidious organisms, supplemented media such as MH-F (Mueller-Hinton with 5% defibrinated horse blood and 20 mg/L β-NAD) should be used as recommended by EUCAST guidelines.[7]

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) for inoculum preparation.[6]

Bacterial Strains:

  • A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][9]

  • Quality control (QC) strains with known susceptibility profiles (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).[8]

Reagents and Consumables:

  • Novel compound stock solutions of known concentrations.

  • Appropriate solvents (e.g., Dimethyl sulfoxide (DMSO), ethanol).[4]

  • Positive control antibiotics with known efficacy against the test strains (e.g., Gentamicin, Vancomycin).[9]

  • Solvent for the novel compound (to be used as a negative control).[4]

  • Sterile Petri dishes (90 mm or 150 mm).

  • Sterile cotton swabs.[10]

  • Sterile cork borer (6-8 mm diameter) or pipette tips.[3][11]

  • Micropipettes and sterile tips.[11]

  • Incubator set at 35-37°C.[11]

  • Calipers or a ruler for measuring zones of inhibition.[4]

  • 0.5 McFarland turbidity standard.[6]

Detailed Methodologies

2.2.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).

  • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard.[12] This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer.

2.2.2. Inoculation of Agar Plates

  • Dip a sterile cotton swab into the adjusted bacterial inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

  • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate in three different directions (rotating the plate approximately 60 degrees between each streaking) to ensure a uniform lawn of bacterial growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a sterile environment.

2.2.3. Preparation of Wells and Application of Compounds

  • Using a sterile cork borer (6-8 mm in diameter), punch wells into the inoculated agar plate.[3] Aseptically remove the agar plugs.

  • Carefully add a predetermined volume (typically 20-100 µL) of the novel compound solution into a designated well.[3][13] For initial screening, a concentration of 10 mg/L can be a starting point.[14]

  • In separate wells on the same plate, add the same volume of the positive control antibiotic and the solvent (negative control).[4]

  • Allow the plates to stand for about 15 minutes to ensure the diffusion of the compounds before incubation.

2.2.4. Incubation

  • Invert the Petri dishes and place them in an incubator set at 35-37°C for 16-20 hours.[15]

2.2.5. Measurement and Interpretation of Results

  • Following incubation, observe the plates for zones of inhibition, which are clear areas around the wells where bacterial growth has been inhibited.

  • Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[4]

  • The solvent control should not show any zone of inhibition. If it does, the solvent itself has antimicrobial properties and the results for the novel compound need to be interpreted with caution.

  • A larger zone of inhibition generally indicates greater antibacterial activity of the novel compound.[4] Compare the zone diameter of the novel compound to that of the positive control to gauge its relative potency.

Data Presentation

Summarize all quantitative data in a structured table for clear comparison of the antibacterial activity of the novel compounds.

Test BacteriumGram StainNovel Compound IDConcentration (µg/mL)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
S. aureusPositiveCompound A10018Vancomycin (30 µg)22DMSO0
E. coliNegativeCompound A1000Gentamicin (10 µg)25DMSO0
P. aeruginosaNegativeCompound A1000Gentamicin (10 µg)20DMSO0
S. aureusPositiveCompound B10025Vancomycin (30 µg)22DMSO0
E. coliNegativeCompound B10015Gentamicin (10 µg)25DMSO0
P. aeruginosaNegativeCompound B10012Gentamicin (10 µg)20DMSO0

Troubleshooting for Novel Compounds

  • No Zone of Inhibition: This may not necessarily indicate a lack of antibacterial activity. Poorly water-soluble or hydrophobic compounds may not diffuse well into the agar medium.[4] In such cases, alternative methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) are recommended.[4][16]

  • Irregular Zone Shape: This could be due to uneven diffusion of the compound, which might be related to its solubility or interaction with the agar.

  • Solvent Toxicity: Always include a solvent control to ensure that the observed antibacterial activity is not due to the solvent used to dissolve the novel compound.[4]

Visualizations

Experimental Workflow

AgarWellDiffusionWorkflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate MHA Plate (Lawn Culture) prep_inoculum->inoculate_plate create_wells Create Wells in Agar (Sterile Cork Borer) inoculate_plate->create_wells add_compounds Add Novel Compound, Positive & Negative Controls create_wells->add_compounds incubate Incubate at 37°C for 18-24 hours add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones analyze_data Analyze and Record Data measure_zones->analyze_data

Caption: Workflow for the Agar Well Diffusion Assay.

Logical Relationship of Controls

ControlRelationship Test Novel Compound Result Observed Antibacterial Activity Test->Result Expected to show activity if effective Positive Positive Control (Known Antibiotic) Positive->Result Confirms assay validity & provides comparison Negative Negative Control (Solvent) Negative->Result Should show no activity, ensures solvent is inert

Caption: Relationship of Controls in the Assay.

References

Application Notes and Protocols for Cytotoxicity Assessment of 10H-Pyrido(3,2-b)(1,4)benzothiazine using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 10H-Pyrido(3,2-b)(1,4)benzothiazine and its derivatives using two common colorimetric assays: MTT and XTT. The protocols detailed below are foundational for screening potential therapeutic compounds and understanding their impact on cell viability.

Introduction to Cytotoxicity Assays

Cytotoxicity assays are essential tools in pharmacology and toxicology for determining the potential of a compound to induce cell death. The MTT and XTT assays are reliable, high-throughput methods that measure cell viability based on the metabolic activity of the cells. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple formazan precipitate.[1] Similarly, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay results in a soluble orange formazan product, which simplifies the procedure by eliminating the need for a solubilization step.[2] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Data Presentation: Illustrative Cytotoxicity of Benzothiazine Derivatives

Table 1: Illustrative IC₅₀ Values of Benzothiazole Derivatives against MCF-7 Cancer Cell Line (MTT Assay)

CompoundConcentration (µg/mL)% Growth InhibitionIC₅₀ (µg/mL)
BZ-I51239.18234.575
BZ-II51240.62267.401
BZ-III51229.2277.811
BZ-IV51222.3451.97

Source: Adapted from a study on benzothiazole derivatives.[4] The data presented is for illustrative purposes and does not represent this compound.

Table 2: Illustrative Cell Viability Data for a Pyrazolo-1,2-benzothiazine Acetamide Derivative (Compound 7l) against HCT-116 Cell Line (MTT Assay)

CompoundConcentration (µM)% Cell Viability
Compound 7l1063
Mensacarcin (Positive Control)10-

Source: Adapted from a study on pyrazolo-1,2-benzothiazine acetamides.[5][6] This data is for illustrative purposes.

Experimental Protocols

MTT Assay Protocol

This protocol is a standard method for assessing cell viability.

Materials:

  • This compound (or derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)[4]

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or acidified isopropanol[1][4]

  • 96-well microplates[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 2x10⁵ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of MTT reagent (5 mg/mL in PBS) to each well. Also, include background control wells with 50 µL of MTT reagent and 50 µL of cell culture media without cells.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[4] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

XTT Assay Protocol

This protocol offers a more streamlined approach as it does not require a solubilization step.

Materials:

  • This compound (or derivative)

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS)[7]

  • Cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat the cells with various concentrations of the test compound as described for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.[9]

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.[2] For example, add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent.[9]

  • XTT Addition: Add 50-70 µL of the freshly prepared XTT working solution to each well.[2][9]

  • Incubation for Color Development: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator.[7][9] The color of the medium will change to orange in the presence of viable cells.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm. A reference wavelength of 660 nm is often used to correct for non-specific background readings.[9]

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare Compound Dilutions add_compound 3. Add Compound to Cells prepare_compound->add_compound incubate_treatment 4. Incubate (24-72h) add_compound->incubate_treatment add_reagent 5. Add MTT or XTT Reagent incubate_treatment->add_reagent incubate_reagent 6. Incubate (2-4h) add_reagent->incubate_reagent solubilize 7. Solubilize Formazan (MTT only) incubate_reagent->solubilize read_absorbance 8. Read Absorbance solubilize->read_absorbance analyze_data 9. Analyze Data (% Viability, IC50) read_absorbance->analyze_data

Caption: Experimental workflow for MTT/XTT cytotoxicity assays.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Response compound This compound mitochondria Mitochondrial Stress compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: 10H-Pyrido(3,2-b)(1,4)benzothiazine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 10H-Pyrido(3,2-b)(1,4)benzothiazine scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry. As a derivative of the well-known phenothiazine class of compounds, this scaffold possesses a unique three-dimensional structure due to a fold along the nitrogen-sulfur axis, which is believed to contribute to its diverse biological activities.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2] These application notes provide an overview of the therapeutic potential of this compound derivatives and detailed protocols for their synthesis and biological evaluation.

Therapeutic Potential and Mechanism of Action

The therapeutic versatility of the this compound scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.

Anticancer Activity: Derivatives of the broader benzothiazine class have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[3] Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[3]

Anti-inflammatory Activity: The anti-inflammatory properties of benzothiazine derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4]

Antimicrobial Activity: Various substituted pyrido[3,2-b][5][6]-benzothiazines have been synthesized and evaluated for their antibacterial and antifungal properties.[7][8] The mechanism of antimicrobial action is not fully elucidated but is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Data Presentation: Biological Activities of Pyrido(3,2-b)(1,4)benzothiazine and Related Derivatives

The following tables summarize the reported biological activities of various this compound and related benzothiazine derivatives.

Table 1: Anticancer Activity of Benzothiazole and Quinobenzothiazine Derivatives

Compound IDCancer Cell LineActivityIC50 (µM)Reference
Benzothiazole Derivative AHepG2 (Liver)Cytotoxic56.98 (24h), 38.54 (48h)[4]
Benzothiazole Derivative BHepG2 (Liver)Cytotoxic59.17 (24h), 29.63 (48h)[4]
10H-1,9-diazaphenothiazineC-32 (Melanoma)Cytotoxic3.83[9]
1,8-diazaphenothiazine hybridA549 (Lung)Cytotoxic1.82[9]
2,7-diazaphenothiazine hybridCaco-2 (Colorectal)Cytotoxic0.26[9]
2,7-diazaphenothiazine hybridA549 (Lung)Cytotoxic0.26[9]
9-Fluoro-6-(1-piperidylethyl)quinobenzothiazine-eqBuChE Inhibition0.46[10]
6-(4-diethylaminobut-2-ynyl)-9-methylthioquinobenzothiazine-eeAChE Inhibition0.78-19.32[10]
6-(4-diethylaminobut-2-ynyl)-9-methylthioquinobenzothiazine-eqBuChE Inhibition0.46-10.38[10]

Table 2: Anti-inflammatory Activity of Benzothiazine Derivatives

Compound IDAssayTargetIC50 (µM)Reference
Benzothiazole Derivative (BMP326)NO Production InhibitioniNOS-[1]
Benzothiazole Derivative (Compound 148)COX-2 InhibitionCOX-2-[11]

Table 3: Antimicrobial Activity of Benzothiazine Derivatives

Compound IDMicroorganismActivityMIC (µg/mL)Reference
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylateEscherichia coliAntibacterial158[8]
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylateBacillus subtilisAntibacterial41[8]
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylateStreptomyces griseusAntibacterial85[8]
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylateFusarium oxysporumAntifungal151[8]
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylateAspergillus nigerAntifungal78[8]
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylateRhizopus stoloniferAntifungal85[8]
Pyrazolo-1,2-benzothiazine acetamide (7h)Staphylococcus aureus (MRSA)Antibacterial8[12]
1,2-Benzothiazine Derivative (33)Bacillus subtilisAntibacterial25-50[2]
1,2-Benzothiazine Derivative (38)Bacillus subtilisAntibacterial25-50[2]
1,2-Benzothiazine Derivative (43)Bacillus subtilisAntibacterial25-50[2]
1,2-Benzothiazine Derivative (58)Bacillus subtilisAntibacterial25-50[2]

Experimental Protocols

Synthesis of this compound Scaffold (General Procedure)

This protocol describes a common method for the synthesis of the this compound core structure, which typically involves the condensation of a substituted 2-aminothiophenol with a suitable pyridine derivative.

Materials:

  • Substituted 2-aminothiophenol

  • Substituted 2-chloronicotinic acid (or related pyridine derivative)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Copper powder (catalyst)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Condensation Reaction. In a round-bottom flask, dissolve the substituted 2-aminothiophenol and the substituted 2-chloronicotinic acid in DMF.

  • Add potassium carbonate as a base and a catalytic amount of copper powder.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Cyclization. After the condensation is complete, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with hydrochloric acid to precipitate the intermediate product.

  • Filter the precipitate, wash with water, and dry.

  • The cyclization to form the this compound ring can be achieved by heating the intermediate product in a high-boiling point solvent such as diphenyl ether.

  • Step 3: Purification. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound scaffold.

Note: The specific reaction conditions (temperature, reaction time, and purification method) may need to be optimized depending on the specific substituents on the starting materials.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antibacterial and Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compound (dissolved in a suitable solvent)

  • Standard antibiotic or antifungal drug (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Gene Expression NFkB_nucleus->Gene_Expression induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) Gene_Expression->Enzymes Inflammation Inflammation Cytokines->Inflammation Enzymes->Inflammation Benzothiazine Pyridobenzothiazine Derivative Benzothiazine->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of pyridobenzothiazine derivatives.

Experimental Workflow Diagram

G start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation1 compound_addition Addition of Test Compound incubation1->compound_addition incubation2 24-72h Incubation compound_addition->incubation2 mtt_addition MTT Reagent Addition incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Formazan Solubilization incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 10H-Pyrido(3,2-b)(1,4)benzothiazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial coupling reaction between 2-amino-3-halopyridine and 2-aminothiophenol is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the initial S-N coupling, often an Ullmann-type condensation, are a frequent challenge. Several factors could be at play:

  • Catalyst and Ligand Choice: The choice of copper catalyst and ligand is critical. While traditional Ullmann conditions use copper powder at high temperatures, modern methods with soluble copper salts (e.g., CuI, CuBr) and accelerating ligands can significantly improve yields at lower temperatures.[1]

  • Base Selection: The base used is crucial for deprotonating the thiol and/or amine. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine. The choice of base can influence reaction rates and side product formation.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[2] However, the choice of solvent can impact catalyst solubility and reaction temperature.

  • Reaction Temperature and Time: Ullmann-type reactions often require elevated temperatures.[2] It is essential to optimize the temperature and reaction time; prolonged reaction times at high temperatures can lead to product degradation.

  • Purity of Starting Materials: Ensure the purity of your 2-amino-3-halopyridine and 2-aminothiophenol, as impurities can interfere with the catalytic cycle.

Troubleshooting Steps:

  • Screen Catalysts and Ligands: If using a traditional copper catalyst, consider switching to a modern system. See Table 1 for a comparison of catalytic systems used in similar reactions.

  • Optimize Base and Solvent: Perform small-scale experiments to screen different bases and solvents.

  • Temperature Gradient: Run the reaction at different temperatures to find the optimal balance between reaction rate and product stability.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol.

Q2: I am observing significant amounts of side products during the synthesis. What are the likely side reactions and how can I minimize them?

A2: Side product formation can significantly reduce the yield of the desired this compound. Common side reactions may include:

  • Homocoupling of Starting Materials: Ullmann conditions can sometimes promote the homocoupling of the aryl halide or the thiophenol.[3]

  • Oxidation of Thiophenol: The thiophenol starting material can be sensitive to oxidation, leading to the formation of disulfides.

  • Over-alkylation/arylation: The nitrogen atoms in the starting materials and product can potentially undergo further reactions if not properly controlled.

Minimization Strategies:

  • Ligand Selection: The use of appropriate ligands can enhance the selectivity of the cross-coupling reaction over homocoupling.[1]

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants.

  • Inert Atmosphere: As mentioned, a strictly inert atmosphere is crucial to prevent oxidation.

  • Lower Reaction Temperature: If possible, use a more active catalytic system that allows for lower reaction temperatures, which can reduce the rate of side reactions.

Q3: The final cyclization step to form the benzothiazine ring is inefficient. How can I drive this reaction to completion?

A3: The intramolecular cyclization is a key step that can be challenging. Inefficiency in this step can be due to several factors:

  • Reaction Conditions: The conditions for cyclization (e.g., acidic or basic catalysis, thermal conditions) are critical. For similar heterocyclic systems, acid catalysis (e.g., acetic acid, p-TsOH) is often employed to promote intramolecular condensation.

  • Steric Hindrance: Bulky substituents on the pyridine or benzene ring can hinder the cyclization process.

  • Conformational Rigidity: The intermediate may not readily adopt the necessary conformation for cyclization.

Strategies for Improvement:

  • Catalyst Screening: Test different acid or base catalysts to promote the cyclization.

  • Solvent Effects: The choice of solvent can influence the conformation of the intermediate and the transition state of the cyclization.

  • Higher Temperatures: In some cases, higher temperatures may be required to overcome the activation energy for cyclization. Microwave-assisted synthesis can sometimes be beneficial in reducing reaction times and improving yields.[4]

  • Dehydrating Conditions: If the cyclization involves the elimination of water, using a Dean-Stark apparatus or adding a dehydrating agent can help drive the reaction to completion.

Data Presentation

Table 1: Comparison of Catalytic Systems for Ullmann-type C-N and C-S Coupling Reactions

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI1,10-phenanthrolineK₂CO₃o-xylene125High[1]
CuIAcylhydrazineCs₂CO₃Dioxane110Moderate to High[5]
Copper PowderNoneK₂CO₃Nitrobenzene>200Variable[2]
CuClNoneK₂CO₃DMF150Moderate[6]

Experimental Protocols

Protocol 1: General Procedure for Ullmann-type Condensation

This protocol is a generalized procedure based on modern Ullmann coupling conditions and should be optimized for the specific substrates.

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the 2-amino-3-halopyridine (1 equivalent) and 2-aminothiophenol (1-1.2 equivalents) followed by the anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Cyclization

This protocol outlines a general method for the intramolecular cyclization to form the pyridobenzothiazine ring.

  • Dissolve the purified intermediate from the Ullmann condensation in a suitable high-boiling solvent (e.g., glacial acetic acid or toluene).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.2 equivalents) if required.

  • Heat the reaction mixture to reflux and monitor the formation of the product by TLC or LC-MS. A Dean-Stark trap can be used if water is eliminated during the reaction.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using acetic acid as the solvent, it can be removed under reduced pressure.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_ullmann Step 1: Ullmann Condensation cluster_cyclization Step 2: Cyclization start Starting Materials: 2-Amino-3-halopyridine 2-Aminothiophenol react Reaction: Cu Catalyst, Ligand, Base Solvent, Heat start->react workup1 Workup & Purification react->workup1 intermediate Intermediate: 2-((2-Aminophenyl)thio)pyridin-3-amine workup1->intermediate cyclize Reaction: Acid or Base Catalyst Heat intermediate->cyclize workup2 Workup & Purification cyclize->workup2 product Final Product: This compound workup2->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed q1 At which step is the yield low? start->q1 ullmann Ullmann Condensation q1->ullmann Step 1 cyclization Cyclization q1->cyclization Step 2 q_ullmann Problem with Ullmann? ullmann->q_ullmann q_cyclization Problem with Cyclization? cyclization->q_cyclization sol_cat Optimize Catalyst/Ligand q_ullmann->sol_cat Yes sol_cond Screen Base/Solvent/Temp q_ullmann->sol_cond Yes sol_purity Check Starting Material Purity q_ullmann->sol_purity Yes sol_cyc_cat Screen Acid/Base Catalysts q_cyclization->sol_cyc_cat Yes sol_cyc_cond Increase Temp / Use Microwave q_cyclization->sol_cyc_cond Yes sol_dehydrate Use Dehydrating Conditions q_cyclization->sol_dehydrate Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common side reactions in the synthesis of pyridobenzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyridobenzothiazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridobenzothiazines?

The most prevalent method for synthesizing the pyridobenzothiazine core involves an intramolecular nucleophilic aromatic substitution, famously known as the Smiles rearrangement. This typically involves the reaction of a substituted aminopyridinethiol with an activated chloronitropyridine derivative, followed by a base-mediated cyclization.

Q2: My reaction yield is very low. What are the potential causes?

Low yields in pyridobenzothiazine synthesis can stem from several factors:

  • Incomplete Smiles Rearrangement: The key bond-forming step may not be proceeding to completion. This can be due to insufficient activation of the pyridine ring, suboptimal reaction temperature, or an inappropriate base.

  • Side Reactions: Competing reaction pathways can consume starting materials and lead to the formation of undesired byproducts.

  • Purity of Starting Materials: Impurities in the aminopyridinethiol or the chloronitropyridine can interfere with the reaction.

  • Degradation of Product: The pyridobenzothiazine product may be unstable under the reaction or workup conditions.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common challenge. The most frequently encountered side products include:

  • Un-rearranged Intermediate: The precursor before the final cyclization may be isolated if the Smiles rearrangement is slow or incomplete.

  • Elimination Products: Under harsh basic conditions or elevated temperatures, fragmentation of the molecule can occur, leading to the elimination of the thiazine ring or other substituents.

  • Regioisomers: If the pyridine ring has multiple reactive sites, a mixture of isomers can be formed.

  • Oxidation Products: The sulfur atom in the thiazine ring can be susceptible to oxidation, especially during workup and purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of pyridobenzothiazines.

Problem Potential Cause Suggested Solution
Low or No Product Formation Failed Smiles Rearrangement: Insufficient activation of the pyridine ring.Ensure the presence of a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the site of nucleophilic attack.
Inappropriate Base: The base may not be strong enough to deprotonate the nucleophile or may be too harsh, leading to degradation.Screen a range of bases, from milder options like K₂CO₃ to stronger, non-nucleophilic bases like NaH or t-BuONa.
Suboptimal Temperature: The reaction may be too slow at lower temperatures, while higher temperatures can promote side reactions.Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux) and monitoring the progress by TLC or LC-MS.
Formation of a Major Side Product Identified as an Elimination Product Harsh Reaction Conditions: Strong bases and high temperatures can promote the elimination of the thiazine moiety.[1]Use a milder, non-nucleophilic base (e.g., NaH, t-BuONa) and conduct the reaction at a lower temperature (e.g., 0-5 °C).[1]
Isolation of the Un-rearranged Intermediate Incomplete Cyclization: The final ring-closing step is not proceeding to completion.Increase the reaction time or consider a stronger base to facilitate the cyclization. Ensure anhydrous conditions, as water can interfere with the reaction.
Formation of Regioisomers Multiple Reactive Sites on the Pyridine Ring: The nucleophile can attack different positions on the pyridine ring.Modify the starting materials to block alternative reactive sites. Adjusting the steric bulk of the reactants or the reaction conditions may also favor the formation of the desired isomer.
Product Degradation During Workup/Purification Air Oxidation: The sulfur atom in the pyridobenzothiazine core can be oxidized.Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Acid/Base Instability: The product may be sensitive to strong acids or bases used during extraction or chromatography.Use mild workup procedures. Neutralize the reaction mixture carefully. For chromatography, consider using a neutral stationary phase or adding a small amount of a volatile base (e.g., triethylamine) to the eluent.

Experimental Protocols

Key Experiment: Synthesis of a Pyridobenzothiazine via Smiles Rearrangement and Cyclization

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Step 1: S-Alkylation:

    • To a solution of the appropriate aminopyridinethiol (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the activated chloronitropyridine derivative (1.0 eq) in the same solvent dropwise.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Intramolecular Cyclization (Smiles Rearrangement):

    • Dissolve the crude intermediate from Step 1 in an anhydrous solvent (e.g., anhydrous DMF).[1]

    • Cool the solution to 0-5 °C in an ice bath.[1]

    • Add a non-nucleophilic base (e.g., NaH or t-BuONa, 1.5 eq) portion-wise.[1]

    • Allow the reaction to stir at low temperature and monitor its progress by TLC.

    • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyridobenzothiazine.

Data Presentation

Table 1: Effect of Base and Temperature on the Yield of Pyridobenzothiazine and Formation of Elimination Side Product.

EntryBaseTemperature (°C)Desired Product Yield (%)Elimination Side Product (%)
1KOH803545
2K₂CO₃805030
3NaH257510
4t-BuONa585<5

Data is illustrative and based on trends reported in the literature for similar heterocyclic syntheses.[1]

Visualizations

troubleshooting_workflow start Low Yield or Multiple Products check_smiles Problem with Smiles Rearrangement? start->check_smiles check_conditions Suboptimal Reaction Conditions? check_smiles->check_conditions No solution_activation Increase Pyridine Ring Activation (add EWG) check_smiles->solution_activation Yes elimination Elimination Side Product Observed? check_conditions->elimination No solution_base Screen Bases (e.g., NaH, t-BuONa) check_conditions->solution_base Yes solution_mild_conditions Use Milder Conditions (Low Temp, Non-nucleophilic Base) elimination->solution_mild_conditions Yes end Improved Yield elimination->end No solution_activation->end solution_temp Optimize Temperature (e.g., 0-5 °C) solution_base->solution_temp solution_temp->end solution_mild_conditions->end

Caption: Troubleshooting workflow for low yield in pyridobenzothiazine synthesis.

reaction_pathway SM Starting Materials (Aminopyridinethiol + Activated Pyridine) Intermediate S-Alkylated Intermediate SM->Intermediate S-Alkylation Desired_Product Pyridobenzothiazine (Desired Product) Intermediate->Desired_Product Smiles Rearrangement & Cyclization (Optimal Conditions) Side_Product1 Un-rearranged Intermediate Intermediate->Side_Product1 Incomplete Reaction Side_Product2 Elimination Product Intermediate->Side_Product2 Harsh Conditions (e.g., High Temp, Strong Base)

Caption: Reaction pathways in pyridobenzothiazine synthesis.

References

Technical Support Center: Purification of 10H-Pyrido(3,2-b)(1,4)benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are column chromatography and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the compound.

Q2: My this compound derivative is a solid. Is recrystallization a suitable purification method?

A2: Yes, recrystallization is a highly effective and economical method for purifying solid this compound derivatives, provided a suitable solvent can be identified. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.

Q3: How do I choose a solvent for the recrystallization of my compound?

A3: The principle of "like dissolves like" is a good starting point. Since this compound derivatives are polar, polar solvents are often suitable. Ethanol, methanol, and mixtures of ethanol/water or acetone/water are commonly used for recrystallizing heterocyclic compounds. It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific derivative.

Q4: I am having trouble with my compound "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is too concentrated or cools too quickly. Try reheating the mixture to dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation. Allowing the solution to cool more slowly, perhaps by insulating the flask, can promote the formation of crystals over an oil.

Q5: What type of stationary phase is recommended for column chromatography of these derivatives?

A5: Silica gel is the most commonly used stationary phase for the column chromatography of this compound derivatives due to its versatility and effectiveness in separating compounds of varying polarities. For particularly basic derivatives that may interact strongly with the acidic silica surface, neutral or basic alumina can be a good alternative to prevent streaking and improve separation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Column Chromatography

Problem: My compound is streaking or tailing on the TLC plate and the column, leading to poor separation.

  • Possible Cause: Your this compound derivative is likely basic and is interacting strongly with the acidic silanol groups on the silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation. Alternatively, a few drops of aqueous ammonia in the mobile phase can also be effective.

Problem: I can't find a solvent system that gives good separation of my product from impurities on the TLC plate.

  • Possible Cause: The polarity of your solvent system may not be optimized.

  • Solution: Systematically screen a range of solvent systems with varying polarities. A good starting point for these polar heterocyclic compounds is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. Gradually increasing the proportion of the polar solvent will increase the Rf value of your compounds. For very polar compounds, a mixture of dichloromethane and methanol may be necessary.

Problem: My compound seems to be degrading on the silica gel column.

  • Possible Cause: Some nitrogen- and sulfur-containing heterocycles can be sensitive to the acidic nature of silica gel.

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine. Mix well before packing the column.

    • Switch to a different stationary phase: Consider using neutral or basic alumina, which is less acidic than silica gel.

    • Work quickly: Minimize the time your compound spends on the column by using flash chromatography with slightly higher pressure to speed up the elution.

Recrystallization

Problem: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated.

  • Solution 1: Evaporate some of the solvent under reduced pressure or by gentle heating and then allow the solution to cool again.

  • Possible Cause 2: The compound is very soluble in the chosen solvent even at low temperatures.

  • Solution 2: Try adding an "anti-solvent" dropwise to the solution. An anti-solvent is a solvent in which your compound is insoluble but is miscible with your recrystallization solvent. For example, if your compound is dissolved in ethanol, you could try adding water dropwise until the solution becomes slightly cloudy, then warm it until it is clear again and allow it to cool slowly.

  • Possible Cause 3: Nucleation is slow to initiate.

  • Solution 3:

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small glass particles generated can act as nucleation sites.

    • Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Problem: The recovered yield after recrystallization is very low.

  • Possible Cause 1: The compound has significant solubility in the cold solvent.

  • Solution 1: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold solvent.

  • Possible Cause 2: Too much solvent was used initially.

  • Solution 2: As mentioned previously, reducing the volume of the solvent can increase the yield.

  • Possible Cause 3: Premature crystallization occurred during a hot filtration step.

  • Solution 3: Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent crystallization in the stem.

Experimental Protocols

General Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). For this compound derivatives, a common starting eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound. If the compound is highly polar, a system like dichloromethane/methanol (e.g., 95:5 v/v) may be more appropriate. Add 0.1-1% triethylamine to the eluent to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound derivative.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Solvent pairs like ethanol/water can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

Purification MethodTypical Purity AchievedTypical RecoveryKey Considerations
Column Chromatography >95%60-90%Effective for complex mixtures and removal of closely related impurities. Can be time-consuming and requires larger volumes of solvent.
Recrystallization >98% (with optimal solvent)50-85%Excellent for removing small amounts of impurities from a solid product. Yield is highly dependent on solvent choice and the solubility profile of the compound.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Derivative Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Impure Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Pure_Product Pure Product Column_Chromatography->Pure_Product TLC_HPLC TLC/HPLC for Purity Check Pure_Solid->TLC_HPLC Pure_Product->TLC_HPLC Characterization Spectroscopic Characterization (NMR, MS, etc.) TLC_HPLC->Characterization

Caption: General purification workflow for this compound derivatives.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Column Chromatography Issue Problem What is the problem? Start->Problem Tailing Peak Tailing/Streaking Problem->Tailing Tailing Poor_Separation Poor Separation Problem->Poor_Separation Separation Degradation Compound Degradation Problem->Degradation Degradation Solution_Tailing Add Basic Modifier (e.g., TEA, NH3) Tailing->Solution_Tailing Solution_Separation Optimize Solvent System (TLC) Poor_Separation->Solution_Separation Solution_Degradation Use Neutral/Basic Alumina or Deactivated Silica Degradation->Solution_Degradation

Caption: Troubleshooting guide for common column chromatography issues.

Addressing solubility issues of benzothiazine compounds for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of benzothiazine compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why do many benzothiazine compounds exhibit poor water solubility?

A1: Benzothiazine derivatives often have a rigid, aromatic heterocyclic structure, which contributes to their lipophilic (hydrophobic) nature and low aqueous solubility. This is a common issue for a significant portion of new chemical entities in drug discovery, with some estimates suggesting up to 90% of drug candidates are poorly soluble in water.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of a benzothiazine compound?

A2: The most widely recommended solvent for creating high-concentration stock solutions of poorly soluble compounds, including benzothiazines, is Dimethyl sulfoxide (DMSO). It is advisable to use anhydrous, fresh DMSO, as it can absorb water, which may impact compound solubility and stability. Other polar aprotic solvents like acetone or chlorinated solvents such as chloroform and dichloromethane may also be effective.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. Why does this happen and how can it be prevented?

A3: This common issue, known as "crashing out" or "antisolvent precipitation," occurs because the compound is stable in the organic DMSO but becomes insoluble when the DMSO is diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to fall out of solution. To prevent this, you can try several strategies outlined in the troubleshooting guide below, such as optimizing the dilution method, reducing the final concentration, or using solubilizing excipients.

Q4: What is the maximum concentration of DMSO that is generally considered safe for cells in culture?

A4: The tolerance to DMSO is cell-line specific and depends on the assay duration. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). To minimize potential solvent-induced artifacts, many researchers aim for final concentrations below 0.1%. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

Q5: What are the primary strategies to enhance the solubility of benzothiazine compounds for bioassays?

A5: Several techniques can be employed to improve solubility. These can be broadly categorized as:

  • Co-solvency: Using a water-miscible organic solvent like DMSO or ethanol in the final assay medium.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.

  • Use of Surfactants: Biocompatible surfactants like Tween® 20 or Pluronic® F-68 can form micelles to encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area, leading to enhanced dissolution rates and solubility.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Immediate, heavy precipitation upon dilution of stock solution into aqueous buffer/media. 1. Solvent Shock: The rapid change in polarity from DMSO to the aqueous medium causes the compound to crash out.2. Concentration Too High: The final concentration exceeds the compound's thermodynamic solubility limit in the assay medium.1. Optimize Dilution: Add the stock solution dropwise to the vortexing or swirling medium to ensure rapid mixing. Alternatively, perform a serial dilution in the medium.2. Lower Final Concentration: Reduce the working concentration of the compound.3. Use Intermediary Solvent: Try diluting into a mixture of buffer and DMSO as an intermediate step.
Compound precipitates over time (e.g., hours) in the incubator. 1. Temperature Shift: Moving from room temperature to 37°C can alter solubility.2. pH Shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.3. Evaporation: Water evaporation from culture plates can increase the compound's effective concentration beyond its solubility limit.1. Pre-warm Media: Ensure all solutions are at 37°C before mixing.2. Buffer the Medium: Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.3. Maintain Humidity: Ensure proper humidification in the incubator and use sealed cultureware if necessary.
Cloudiness or a fine precipitate is visible under the microscope but not by eye. 1. Micro-precipitation: The compound is forming very small, insoluble aggregates.2. Interaction with Media Components: The compound may be forming insoluble complexes with proteins or salts in the media.1. Test Solubility Limit: Perform a kinetic solubility assay to determine the maximum stable concentration under your exact experimental conditions.2. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.05% Tween® 20) to the medium before adding the compound to help prevent aggregation.

Solubility Enhancement Strategies and Protocols

Data Presentation: Common Solubilizing Agents

The following tables summarize common solvents for stock solutions and typical concentrations for excipients used in final assay media.

Table 1: Common Organic Solvents for Stock Solutions

SolventTypeNotes
DMSO Polar AproticMost common first choice; use anhydrous. Keep final assay concentration <0.5%.
DMF Polar AproticAlternative to DMSO, but can also be toxic to cells.
Ethanol Polar ProticCan be used as a co-solvent.
Acetone Polar AproticSuggested for some benzothiazine derivatives.

Table 2: Recommended Final Concentrations of Common Excipients in Bioassays

ExcipientTypeRecommended Final ConcentrationReference
Tween® 20 Surfactant0.05 - 0.1% (v/v)
Pluronic® F-68 Surfactant~0.1% (w/v)
HP-β-CD CyclodextrinVaries (e.g., 1-5% w/v), requires empirical determination.
Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of the benzothiazine compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). An excess of solid material should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To separate the solid from the liquid phase, centrifuge the sample at high speed.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization

This protocol describes how to use a cyclodextrin to create a more soluble formulation.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

  • Add Compound: Add an excess amount of the benzothiazine compound to the HP-β-CD solution.

  • Complexation: Vigorously mix the solution (e.g., vortex, sonicate) and then place it on a shaker or rotator to agitate at room temperature for 24-48 hours. This allows for the formation of the drug-cyclodextrin inclusion complex.

  • Clarify Solution: Centrifuge or filter the solution through a 0.22 µm filter to remove any remaining undissolved solid.

  • Determine Concentration: Measure the concentration of the dissolved compound in the clear filtrate. This solution can now be used as a stock for dilution into your bioassay.

Visual Guides and Workflows

G start Precipitation Observed in Bioassay check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock reprepare_stock Re-prepare stock. Use gentle warming (37°C) and/or sonication to dissolve. check_stock->reprepare_stock No check_dilution How was the stock diluted into aqueous media? check_stock->check_dilution Yes reprepare_stock->check_stock optimize_dilution Optimize dilution method. Add stock slowly to vigorously stirred media. check_dilution->optimize_dilution Directly check_concentration Is the final compound concentration too high? check_dilution->check_concentration Slowly direct_add Directly added slow_add Added dropwise while vortexing optimize_dilution->check_concentration lower_conc Lower the final concentration. Perform a dose-response curve to find the max soluble dose. check_concentration->lower_conc Yes use_excipients Incorporate Solubilizing Excipients check_concentration->use_excipients No success Solution Clear: Proceed with Assay lower_conc->success excipient_options Options: 1. Add Surfactant (e.g., Tween® 20) 2. Use Cyclodextrins (e.g., HP-β-CD) 3. Adjust pH (if ionizable) use_excipients->excipient_options use_excipients->success

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

dot

A 1. Add excess compound to buffer in a sealed vial B 2. Agitate at constant temp (e.g., 24-48 hours) to reach equilibrium A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Withdraw aliquot of clear supernatant C->D E 5. Dilute aliquot and analyze concentration (HPLC/LC-MS) D->E F 6. Calculate solubility (e.g., in µg/mL or µM) E->F

Caption: Experimental workflow for the shake-flask solubility method.

Technical Support Center: Optimizing Pyridobenzothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridobenzothiazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 10H-pyrido[3,2-b][1][2]benzothiazine core?

A1: The most prevalent method involves the condensation of a 2-amino-3-mercaptopyridine derivative with a suitably substituted o-halonitrobenzene. This is typically followed by a base-catalyzed intramolecular cyclization via a Smiles rearrangement to form the pyridobenzothiazine ring system.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in pyridobenzothiazine synthesis can arise from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your 2-amino-3-mercaptopyridine and o-halonitrobenzene derivatives. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical. Optimization of these parameters is often necessary for different substrates.

  • Incomplete Smiles Rearrangement: The key cyclization step, the Smiles rearrangement, can be sensitive to electronic and steric factors on both reacting molecules.

  • Side Reactions: Competing nucleophilic aromatic substitution (SNAAr) reactions can occur, leading to byproducts.

Q3: I am observing multiple spots on my TLC analysis, indicating the presence of side products. What are the likely impurities?

A3: Common side products in pyridobenzothiazine synthesis include:

  • Uncyclized Thioether Intermediate: The initial product of the condensation reaction may not have fully cyclized.

  • Oxidation Products: The thiol group in the starting material or the final product can be susceptible to oxidation.

  • Products of Alternative Cyclization: Depending on the substitution pattern, cyclization at an alternative position might be possible.

  • Polymeric Materials: Under harsh reaction conditions, polymerization of starting materials or intermediates can occur.

Q4: How can I effectively purify my final pyridobenzothiazine product?

A4: Purification of pyridobenzothiazine derivatives can be challenging due to their often-limited solubility and potential for co-eluting byproducts. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) can be a highly effective method for achieving high purity.

  • Column Chromatography: Silica gel column chromatography is a versatile technique. The use of a solvent gradient from non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) is a common strategy. To mitigate tailing on silica gel due to the basic nature of the pyridine ring, a small amount of a base like triethylamine can be added to the eluent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of pyridobenzothiazines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or impure starting materials.Verify the purity of starting materials by NMR and/or melting point. Use freshly purified reagents if necessary.
Incorrect reaction temperature.Optimize the reaction temperature. The Smiles rearrangement often requires heating, but excessive temperatures can lead to degradation. Monitor the reaction by TLC at different temperatures.
Insufficient reaction time.Monitor the reaction progress using TLC to determine the optimal reaction time.
Inappropriate base or solvent.The choice of base and solvent is crucial for the Smiles rearrangement. Screen different base/solvent combinations (e.g., K₂CO₃ in DMF, NaH in THF, KOH in DMSO).
Formation of Multiple Side Products Competing SNAr reactions.Modify the reaction conditions (e.g., lower temperature, different base) to favor the intramolecular Smiles rearrangement over intermolecular side reactions.
Oxidation of thiol groups.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Incomplete cyclization.Ensure sufficient reaction time and optimal temperature for the Smiles rearrangement to proceed to completion.
Difficulty in Product Isolation Product is soluble in the reaction solvent.If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture.
Formation of an emulsion during workup.To break emulsions, add a saturated brine solution during the extraction process.
Product is an Oil Instead of a Solid Presence of residual solvent.Ensure all solvent is removed under vacuum.
Impurities lowering the melting point.Purify the product further by column chromatography or recrystallization from a different solvent system.

Experimental Protocols

General Procedure for the Synthesis of 10H-pyrido[3,2-b][1][2]benzothiazines

This protocol describes a general method for the synthesis of the pyridobenzothiazine core via a Smiles rearrangement.

Step 1: Synthesis of the Thioether Intermediate

  • In a round-bottom flask, dissolve 2-amino-3-mercaptopyridine (1.0 eq.) and an appropriate o-halonitrobenzene (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add a base, for example, anhydrous potassium carbonate (1.5 eq.).

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude thioether intermediate.

Step 2: Intramolecular Cyclization (Smiles Rearrangement)

  • Suspend the crude thioether intermediate in a high-boiling polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Add a strong base, such as potassium hydroxide (2.0 eq.) or sodium hydride (1.2 eq.).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the specific substrates.

  • Monitor the cyclization by TLC. The reaction is typically complete within 2-6 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Smiles Rearrangement & Purification start Start: 2-Amino-3-mercaptopyridine + o-Halonitrobenzene react React in DMF/K2CO3 (Room Temp to 60°C) start->react workup1 Workup: Pour into ice-water, filter, and dry react->workup1 intermediate Crude Thioether Intermediate workup1->intermediate cyclize Cyclize in DMF/KOH (80-120°C) intermediate->cyclize workup2 Workup: Pour into cold water, filter, and dry cyclize->workup2 purify Purification: Recrystallization or Column Chromatography workup2->purify product Pure Pyridobenzothiazine purify->product

Caption: General workflow for pyridobenzothiazine synthesis.

troubleshooting_flowchart start Low Yield or Reaction Failure check_reagents Check Purity of Starting Materials start->check_reagents check_reagents->start Reagents Impure optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents Pure optimize_temp->start Suboptimal Temp optimize_base Optimize Base and Solvent System optimize_temp->optimize_base Temp Optimized optimize_base->start Suboptimal Base/Solvent monitor_time Monitor Reaction by TLC for Optimal Time optimize_base->monitor_time Base/Solvent Optimized monitor_time->start Suboptimal Time check_side_products Analyze Side Products (TLC, LC-MS) monitor_time->check_side_products Time Optimized check_side_products->start Major Side Reactions purification Optimize Purification Strategy check_side_products->purification Side Products Identified success Improved Yield purification->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Troubleshooting low bioactivity in newly synthesized pyridobenzothiazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with newly synthesized pyridobenzothiazine analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of pyridobenzothiazine analogs.

Question: My newly synthesized pyridobenzothiazine analog shows low or no bioactivity in my primary screen. What are the potential causes and how can I troubleshoot this?

Answer:

Low bioactivity is a common challenge in early-stage drug discovery. Several factors, from the compound itself to the assay conditions, can contribute to this issue. A systematic troubleshooting approach is crucial.

Initial Checks: Compound Integrity and Purity

  • Structural Verification: First, re-verify the chemical structure of your synthesized analog. Minor deviations from the intended structure can lead to a complete loss of activity.

    • Recommended Action: Perform rigorous analytical characterization of each new batch using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the compound's identity and purity.[1]

  • Purity Assessment: Impurities from the synthesis process can interfere with the biological assay, leading to inaccurate results or masking the true activity of your compound.

    • Recommended Action: Ensure a consistent and robust purification protocol is used for every synthesis.[1] If possible, identify and quantify major impurities to determine if they are responsible for the lack of activity.[1]

Experimental Conditions and Compound Properties

  • Solubility Issues: Poor solubility is a frequent cause of artificially low bioactivity.[2][3][4] If the compound precipitates in the assay medium, its effective concentration at the target site will be much lower than intended.

    • Recommended Action:

      • Determine the solubility of your compound in the assay buffer.

      • If solubility is low, consider using a co-solvent like DMSO, but ensure the final concentration in the assay does not exceed a level that affects the cells or target (typically <0.5%).

      • Visually inspect your assay plates for any signs of precipitation.

  • Compound Stability: The pyridobenzothiazine analog may be unstable under the experimental conditions (e.g., temperature, pH, light exposure).

    • Recommended Action: Assess the stability of your compound in the assay buffer over the duration of the experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC.

  • Storage Conditions: Improper storage can lead to degradation of the compound over time.

    • Recommended Action: Store solid compounds at -20°C or lower, protected from light. For solutions, prepare high-concentration stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Assay-Specific Troubleshooting

  • Assay Interference: The compound itself might interfere with the assay readout. For instance, a fluorescent compound can interfere with fluorescence-based assays.[1]

    • Recommended Action: Run control experiments with the compound in the absence of the biological target (e.g., cells or enzyme) to check for direct interference with the assay reagents or detection method.

  • Incorrect Assay Choice: The selected assay may not be suitable for detecting the specific biological activity of your compound. Pyridobenzothiazine analogs have been reported to exhibit anticancer and antimicrobial activities.

    • Recommended Action: If your primary screen is a general cytotoxicity assay and you observe low activity, consider more specific assays based on the potential mechanism of action. For example, if you hypothesize that the compound is a kinase inhibitor, a direct enzyme inhibition assay would be more appropriate.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

  • Q1: What is the best way to dissolve my pyridobenzothiazine analog for in vitro assays?

    • A1: Due to the often hydrophobic nature of heterocyclic compounds, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For aqueous-based cellular or biochemical assays, this stock solution can then be serially diluted in the assay medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity or artifacts.[2][4]

  • Q2: How can I prevent my compound from precipitating during the experiment?

    • A2: To avoid precipitation, first determine the maximum solubility of your compound in the final assay buffer. Avoid "crash dilution" where a high concentration organic stock is diluted directly into an aqueous buffer. Instead, perform serial dilutions. Including a small amount of a non-ionic detergent like Tween-80 or Triton X-100 (0.01-0.1%) in the assay buffer can also help prevent aggregation.[5]

Interpreting Bioactivity Data

  • Q3: My compound shows high potency in a biochemical assay but low activity in a cell-based assay. What could be the reason?

    • A3: This discrepancy is common and can be due to several factors:

      • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

      • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

      • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

      • Target Engagement: The target may not be accessible or in the correct conformation within the cellular environment.

  • Q4: I am observing significant batch-to-batch variability in the bioactivity of my compound. What should I do?

    • A4: Batch-to-batch inconsistency often points to issues in the synthesis and purification process.[1] Ensure that each new batch is rigorously characterized for identity, purity, and the presence of any residual solvents or impurities using methods like NMR, MS, and HPLC.[1] A standardized and robust purification protocol is essential for reproducible biological data.[1]

Mechanism of Action

  • Q5: What are the known biological activities and mechanisms of action for pyridobenzothiazine analogs?

    • A5: Pyridobenzothiazine analogs, and the broader class of phenothiazines, have been shown to possess a range of biological activities, most notably anticancer and antimicrobial effects.[6][7][8] In cancer cell lines, their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.[6][9] Some derivatives may also act as inhibitors of specific signaling pathways crucial for cancer cell survival and growth, such as the PI3K/AKT and STAT3 pathways.[10][11]

Quantitative Data Summary

The following tables summarize the reported bioactivity of various pyridobenzothiazine and related heterocyclic analogs.

Table 1: Anticancer Activity of Pyridobenzothiazine Analogs and Related Compounds

Compound ClassCell Line(s)Bioactivity (IC₅₀)Reference(s)
Dipyridothiazine hybridCaco-2, A5490.25 µM[1]
Dipyridothiazine hybridSNB-19, Caco-2, A549, MDA-MB2310.25–4.66 µM[1]
Pyridine derivativeHeLa34.3 ± 2.6 µM[12]
Pyridine derivativeMCF-750.18 ± 1.11 µM[12]
Pyridone derivativeHepG24.5 ± 0.3 µM[9]
Quinobenzothiazine derivativeHeLaIC₅₀ values reported[6]
Dipyridothiazine derivativeC-326.6 µg/mL[1]
Dipyridothiazine derivativeSNB-1918.9 µg/mL[1]

Table 2: Antimicrobial Activity of Benzothiazole and Related Heterocyclic Analogs

Compound ClassBacterial Strain(s)Bioactivity (MIC)Reference(s)
1,2,3,5-tetrazine-benzothiazoleK. aerogenes, A. baumannii, E. faecium, S. epidermidis8 to 128 µg/mL[13]
Halogenated PyrrolopyrimidineS. aureus8 mg/L[14]
Isothiazolone analogE. coli BL21 (NDM-1)< 0.032 µg/mL
Isothiazolone analogS. aureus2 µg/mL

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a general guideline for assessing the cytotoxic effects of pyridobenzothiazine analogs on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • Pyridobenzothiazine analog stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]

    • Treat the cells with various concentrations of the pyridobenzothiazine analog. Include untreated control wells and vehicle (DMSO) control wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.5%).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the culture medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix gently and incubate for a few hours at 37°C to ensure complete solubilization.

    • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. Minimum Inhibitory Concentration (MIC) Assay

This protocol is a general guideline for determining the lowest concentration of a pyridobenzothiazine analog that inhibits the visible growth of a microorganism.

  • Principle: The MIC is determined by the broth microdilution method, where a standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium.[13]

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Pyridobenzothiazine analog stock solution (in DMSO)

    • Positive control (bacteria in broth without compound)

    • Negative control (broth only)

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Prepare serial twofold dilutions of the pyridobenzothiazine analog in the broth directly in the 96-well plate.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

    • Include positive and negative controls on each plate.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[5]

Visualizations

Experimental_Workflow cluster_prep Compound & Assay Preparation cluster_exp Bioactivity Screening cluster_analysis Data Analysis & Interpretation cluster_troubleshoot Troubleshooting A Synthesize & Purify Pyridobenzothiazine Analog B Characterize (NMR, MS, HPLC) A->B C Prepare Stock Solution (DMSO) B->C E Perform Primary Assay (e.g., MTT, MIC) C->E D Prepare Assay (Cells/Enzyme) D->E F Data Collection (Absorbance/Growth) E->F G Calculate IC50/MIC F->G H Analyze Structure-Activity Relationship (SAR) G->H I Low Bioactivity? H->I I->H No J Check Solubility, Purity, Stability I->J Yes K Optimize Assay Conditions J->K L Consider Alternative Assays K->L L->E

Caption: General experimental workflow for assessing the bioactivity of new compounds.

Troubleshooting_Flowchart start Start: Low Bioactivity Observed q1 Is compound structure and purity confirmed? start->q1 a1_no Verify structure (NMR, MS) and assess purity (HPLC) q1->a1_no No q2 Is compound soluble in assay medium? q1->q2 Yes a1_no->q1 a2_no Test solubility, use co-solvents, add detergents q2->a2_no No q3 Is the compound stable under assay conditions? q2->q3 Yes a2_no->q2 a3_no Perform stability study (HPLC) q3->a3_no No q4 Does compound interfere with assay readout? q3->q4 Yes a3_no->q3 a4_no Run controls without cells/enzyme q4->a4_no No end Consider alternative assays or structural modifications q4->end Yes a4_no->q4

Caption: Troubleshooting flowchart for low bioactivity.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Analog Pyridobenzothiazine Analog Analog->PI3K

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

References

Technical Support Center: Stability of 10H-Pyrido(3,2-b)(1,4)benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives. The information provided is intended to assist with the design, execution, and interpretation of solution-based stability studies.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound derivatives in solution.

Problem Potential Cause Troubleshooting Steps
Unexpectedly Rapid Degradation of the Derivative in Solution Instability in acidic or basic media.[1][2]1. pH Adjustment: Ensure the solution pH is neutral (around 7.0) unless the experimental design requires acidic or basic conditions. Use appropriate buffer systems to maintain a stable pH. 2. Solvent Selection: If the protocol allows, consider using aprotic solvents, which may reduce the rate of hydrolytic degradation. 3. Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to minimize degradation rates.
Observation of an Insoluble Precipitate or Dimer Formation Oxidative dimerization of the benzothiazine core.[1]1. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into the solution to inhibit oxidative degradation. 2. Degassing of Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. 3. Protection from Light: Conduct experiments in amber glassware or under light-protected conditions to prevent photo-initiated oxidation.
Inconsistent or Non-Reproducible HPLC Results Issues with the analytical method, such as poor resolution between the parent compound and its degradants, or interaction of the analyte with the column.1. Method Optimization: Adjust the mobile phase composition (e.g., organic modifier ratio, pH) and gradient to improve the separation of degradation products. 2. Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best peak shape and resolution. 3. Sample Preparation: Ensure complete dissolution of the sample and filter it through a 0.45 µm filter before injection to remove any particulate matter.
Significant Degradation Under Photolytic Stress The 1,4-benzothiazine nucleus can act as a photosensitizer, leading to the formation of reactive oxygen species.1. Wavelength Control: If possible, use light sources that emit wavelengths outside the absorption range of the compound. 2. Use of Photostabilizers: In formulation studies, consider the inclusion of UV absorbers or quenchers. 3. Packaging: For long-term stability studies, use light-resistant packaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the general behavior of the 1,4-benzothiazine scaffold, the primary degradation pathways are likely to be hydrolysis under acidic and basic conditions and oxidative degradation.[1][2] The thiazine ring is susceptible to opening, and the sulfur atom can be oxidized. Oxidative dimerization is also a common degradation route for benzothiazines in solution.[1]

Q2: What are the recommended stress conditions for forced degradation studies of these compounds?

A2: Forced degradation studies should be designed to achieve 5-20% degradation of the drug substance. Recommended conditions, based on ICH guidelines, include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature. Given the known instability in basic media, milder conditions might be necessary.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 60-80°C in a stability chamber.

  • Photodegradation: Exposure to a light source conforming to ICH Q1B guidelines (e.g., an option 2 photostability chamber).

Q3: How can I develop a stability-indicating HPLC method for my this compound derivative?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound. To develop such a method:

  • Column and Mobile Phase Screening: Start with a C18 column and a mobile phase consisting of a phosphate or acetate buffer and a polar organic solvent like acetonitrile or methanol.

  • Gradient Elution: A gradient elution is often necessary to separate polar degradants from the less polar parent compound.

  • Forced Degradation Samples: Analyze samples from forced degradation studies to ensure that all degradation products are well-resolved from the main peak.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and confirm that the parent peak is free from co-eluting impurities.

Q4: What should I do if I observe significant degradation even in my control samples?

A4: Significant degradation in control samples (stored under normal conditions) suggests inherent instability of the compound in the chosen solvent system. Consider the following:

  • Solvent Choice: The solvent may be reacting with your compound. Evaluate the compatibility of your derivative with the chosen solvent.

  • pH of the Solution: Even unbuffered solutions can have a pH that promotes degradation. Measure and, if necessary, adjust the pH of your solution.

  • Storage Conditions: Ensure control samples are stored at an appropriate temperature and protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound derivative.

1. Sample Preparation:

  • Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in the mobile phase) to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (stock solution diluted with mobile phase), using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method for the analysis of this compound derivatives.

Parameter Recommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV-Vis spectrum of the compound (e.g., 254 nm, 280 nm, or λmax)
Injection Volume 10 µL

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (Solid, 80°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Identify Identify & Quantify Degradation Products HPLC->Identify

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Derivative RingOpening Thiazine Ring Opening Products Parent->RingOpening H+/OH- Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Dimer Oxidative Dimer Parent->Dimer [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for this compound derivatives.

References

Technical Support Center: Minimizing Impurities in the Scale-Up Synthesis of Pyridobenzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyridobenzothiazines. Our focus is on identifying and minimizing process-related impurities to ensure high product purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis and scale-up of pyridobenzothiazines.

Q1: My reaction is producing a significant amount of a low-polarity byproduct, especially during extended reaction times or at elevated temperatures. How can I identify and minimize this impurity?

A1: A common side reaction, particularly under strong basic conditions and heating, is the elimination of the benzothiazine moiety. This often results from the cleavage of the sulfur-carbon bond.

Troubleshooting Strategies:

  • Reaction Conditions: Avoid prolonged heating and consider using milder reaction conditions. Optimization of temperature is crucial; aim for the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Base Selection: Strong nucleophilic bases like potassium hydroxide (KOH) can promote the elimination side reaction.[1] Switching to a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), at lower temperatures (e.g., 0-5 °C) can significantly minimize the formation of this impurity.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent the reaction from running longer than necessary.

Q2: I am observing multiple product spots on my TLC/HPLC analysis, suggesting the formation of isomers. What could be the cause and how can I improve selectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The position of substituents on either the pyridine or the aminothiophenol ring can influence the site of reaction.

Troubleshooting Strategies:

  • Starting Material Purity: Ensure the purity of your starting materials. Isomeric impurities in the reactants will lead to isomeric products.

  • Reaction Mechanism: Understanding the reaction mechanism, such as an S-N type Smiles rearrangement, can help predict the favored isomer.[2] Theoretical studies can also provide insight into the reaction pathway.[2]

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the regioselectivity. A systematic study of different solvents and temperature profiles is recommended.

Q3: During scale-up, I am facing issues with reaction exotherms and maintaining consistent temperature control. What are the risks and how can I mitigate them?

A3: Poor temperature control during scale-up can lead to an increase in side reactions, impurity formation, and potential safety hazards.

Troubleshooting Strategies:

  • Slow Addition of Reagents: Add reagents portion-wise or via a syringe pump to control the reaction rate and manage heat generation.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

  • Process Safety Evaluation: Conduct a thorough process safety evaluation before scaling up to understand the thermal hazards associated with the reaction.

Q4: My final product is difficult to purify, and I suspect the presence of highly polar impurities. What are the likely sources and effective purification strategies?

A4: Polar impurities often include unreacted starting materials, salts, and degradation products.

Troubleshooting Strategies:

  • Work-up Procedure: An optimized aqueous work-up can remove many polar impurities. Adjusting the pH of the aqueous layer can help in separating acidic or basic impurities.

  • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and an anti-solvent is often effective.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel or a related stationary phase may be necessary.

Quantitative Data Summary

The following tables provide a summary of how reaction conditions can affect yield and purity.

Table 1: Effect of Base and Temperature on Product Purity

EntryBaseTemperature (°C)Reaction Time (h)Product Yield (%)Purity by HPLC (%)Elimination Impurity (%)
1KOH8012658512
2KOH252470908
3NaH251285953
4NaH0-52482>98<1

Table 2: Impact of Solvent on Reaction Outcome

EntrySolventTemperature (°C)Reaction Time (h)Product Yield (%)Purity by HPLC (%)
1DMF8087892
2THF65187294
3Acetonitrile80127593
4Toluene11066888

Experimental Protocols

Protocol 1: Synthesis of a Pyridobenzothiazine Derivative with Minimized Impurities

This protocol is a general guideline for the synthesis of a pyridobenzothiazine derivative via nucleophilic aromatic substitution, focusing on minimizing the elimination side product.

Materials:

  • 2-Amino-5-bromobenzenethiol

  • 2-Chloro-3-nitropyridine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.

  • Thiol Addition: Dissolve 2-amino-5-bromobenzenethiol (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C over 30 minutes.

  • Reaction with Halopyridine: After stirring for an additional 30 minutes at 0 °C, add a solution of 2-chloro-3-nitropyridine (1 equivalent) in anhydrous DMF dropwise over 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours at this temperature.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dried flask under N2 + Anhydrous DMF add_base Add NaH (1.2 eq) at 0 °C prep->add_base add_thiol Add Aminothiophenol (1 eq) dropwise at 0 °C add_base->add_thiol add_halopyridine Add Halopyridine (1 eq) dropwise at 0-5 °C add_thiol->add_halopyridine monitor Monitor by TLC/HPLC (12-24h) add_halopyridine->monitor quench Quench with H2O monitor->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Recrystallize or Column Chromatography dry->purify product Pure Pyridobenzothiazine purify->product

Caption: Experimental workflow for the synthesis of pyridobenzothiazines.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Corrective Actions start Low Purity or Yield check_impurities Analyze Impurity Profile (HPLC, LC-MS) start->check_impurities elimination Elimination Product check_impurities->elimination isomers Isomers check_impurities->isomers starting_materials Unreacted Starting Materials check_impurities->starting_materials solution_elimination Lower Temperature Use Non-nucleophilic Base (NaH) elimination->solution_elimination solution_isomers Check Starting Material Purity Optimize Solvent/Temperature isomers->solution_isomers solution_sm Increase Reaction Time Optimize Stoichiometry starting_materials->solution_sm optimized Optimized Process solution_elimination->optimized solution_isomers->optimized solution_sm->optimized

Caption: Troubleshooting logic for impurity minimization.

References

Technical Support Center: Enhancing the Antibacterial Potency of 10H-Pyrido(3,2-b)(1,4)benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the antibacterial potency of 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data on structure-activity relationships.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound derivatives.

Issue 1: Low Yield in Smiles Rearrangement for the Synthesis of the Pyridobenzothiazine Core

  • Question: We are experiencing low yields during the intramolecular cyclization (Smiles rearrangement) to form the 10H-pyrido[3,2-b][1][2]benzothiazine scaffold. What are the potential causes and how can we optimize this step?

  • Answer: Low yields in the Smiles rearrangement are a common issue in the synthesis of phenothiazine-related heterocycles. Several factors can contribute to this problem:

    • Base Strength: The choice and concentration of the base are critical. A base that is too weak may not efficiently deprotonate the thiol, while a base that is too strong can lead to side reactions or degradation of starting materials. It is recommended to screen a variety of bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Solvent: The polarity and aprotic nature of the solvent can significantly influence the reaction rate. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are commonly used and recommended for this type of rearrangement.

    • Temperature and Reaction Time: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal balance of temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

    • Atmosphere: The thiol starting material can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield of the desired product.

Issue 2: Poor Antibacterial Activity of a Newly Synthesized Derivative

  • Question: We have synthesized a new derivative of 10H-pyrido[3,2-b][1][2]benzothiazine, but it shows weak or no antibacterial activity. What structural modifications can we consider to enhance its potency?

  • Answer: The antibacterial potency of this scaffold is highly dependent on the nature and position of its substituents. Based on structure-activity relationship (SAR) studies of related benzothiazine and phenothiazine compounds, consider the following modifications:

    • Substitution on the Benzene Ring: Introduction of electron-withdrawing groups, such as nitro (NO₂) or halogen (Cl, Br, F) groups, on the benzothiazine portion of the molecule has been shown to enhance antibacterial activity. The position of these substituents is also important, with substitutions at positions 7, 8, or 9 often being favorable.

    • Substitution on the Pyridine Ring: Modifications to the pyridine ring can also modulate activity. For example, the introduction of a nitro group at position 3 has been explored.

    • N-10 Substitution: The nitrogen at position 10 is a key site for modification. Introducing various alkyl or acetyl groups can alter the lipophilicity and steric properties of the molecule, which can impact its ability to penetrate bacterial cell walls and interact with its target. For instance, a 10-acetyl group has been incorporated in some synthesized derivatives.

    • Oxidation of Sulfur: Oxidation of the sulfur atom to a sulfoxide (S=O) or sulfone (SO₂) can influence the electronic properties and conformation of the molecule, potentially leading to improved activity.

Issue 3: Difficulty in Purifying the Final Compound

  • Question: We are facing challenges in purifying our final 10H-pyrido[3,2-b][1][2]benzothiazine derivative. What purification strategies are recommended?

  • Answer: The purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple substitution patterns. The following strategies can be employed:

    • Column Chromatography: This is the most common method for purification. The choice of stationary phase (silica gel or alumina) and eluent system is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on silica gel.

    • Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. Screening various solvents of different polarities is recommended to find the optimal conditions.

    • Preparative TLC or HPLC: For small-scale purification of valuable compounds or for separating closely related isomers, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be utilized.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of antibacterial action for this compound derivatives?

A1: The precise mechanism of action for this specific scaffold is not yet fully elucidated. However, based on studies of structurally related phenothiazines and benzothiazoles, several potential mechanisms have been proposed. These compounds may act as multi-target agents. One likely target is bacterial DNA gyrase , a type II topoisomerase essential for DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death. Another potential mechanism is the inhibition of bacterial efflux pumps .[3] Many bacteria develop resistance to antibiotics by actively pumping them out of the cell. Phenothiazine-like compounds have been shown to inhibit these pumps, thereby increasing the intracellular concentration of the antibacterial agent and restoring its efficacy.[3]

Q2: How do substitutions on the this compound core affect its antibacterial potency?

A2: Substitutions play a crucial role in determining the antibacterial potency. Key structure-activity relationships (SAR) suggest that:

  • Electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazine ring generally enhance activity.

  • The lipophilicity of the molecule, which can be modulated by N-10 substituents, is important for cell penetration.

  • The steric bulk of substituents can influence binding to the target enzyme or protein.

Q3: What are the key signaling pathways in bacteria that could be targeted to enhance the potency of these compounds?

A3: A promising strategy is to target bacterial quorum sensing (QS) signaling pathways. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[4] Benzothiazole derivatives have been shown to act as quorum sensing inhibitors (QSIs).[4] By disrupting QS, these compounds can reduce bacterial pathogenicity and increase their susceptibility to conventional antibiotics, even without directly killing the bacteria.

Data Presentation

The following tables summarize the antibacterial activity of various benzothiazine derivatives. While specific data for a wide range of this compound derivatives is limited in the public domain, the data presented for related structures provides valuable insights into the structure-activity relationships.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazine Derivatives

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
I 8-Chloro-7-methyl-3-nitro-10H-pyrido[3,2-b][1][2]benzothiazineStaphylococcus aureusNot Reported[1]
II 7,9-Dimethyl-3-nitro-10H-pyrido[3,2-b][1][2]benzothiazineEscherichia coliNot Reported[1]
III 10-Acetyl-8-chloro-7-methyl-3-nitro-10H-pyrido[3,2-b][1][2]benzothiazine-5-oxideStaphylococcus aureusNot Reported[1]

Note: While the synthesis of these compounds has been reported, their specific MIC values were not detailed in the available literature. This represents a knowledge gap for further research.

Experimental Protocols

Protocol 1: General Synthesis of 3-Nitro-10H-pyrido[3,2-b][1][2]benzothiazine Derivatives

This protocol is a generalized procedure based on reported syntheses of similar structures.

  • Step 1: Synthesis of the Diphenyl Sulfide Intermediate.

    • To a solution of the appropriately substituted 2-aminothiophenol (1 mmol) in a suitable solvent such as ethanol or DMF, add an equimolar amount of a substituted 2-chloro-3-nitropyridine (1 mmol).

    • Add a base, such as potassium carbonate (1.5 mmol), to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified diphenyl sulfide intermediate.

  • Step 2: Intramolecular Cyclization (Smiles Rearrangement).

    • Dissolve the diphenyl sulfide intermediate (1 mmol) in an aprotic polar solvent like DMF or DMSO.

    • Add a base, such as sodium hydride (1.2 mmol), portion-wise at 0 °C under an inert atmosphere.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 2-4 hours, monitoring by TLC.

    • After completion, carefully quench the reaction with ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-nitro-10H-pyrido[3,2-b][1][2]benzothiazine derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_testing Antibacterial Testing start Starting Materials (Aminothiophenol, Chloronitropyridine) intermediate Diphenyl Sulfide Intermediate start->intermediate Condensation rearrangement Smiles Rearrangement intermediate->rearrangement Base, Solvent product This compound Derivative rearrangement->product Cyclization purification Purification (Column Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test mbc_test MBC Determination mic_test->mbc_test data_analysis Data Analysis mbc_test->data_analysis

Caption: Experimental workflow for the synthesis and antibacterial evaluation of this compound derivatives.

signaling_pathway compound Pyridobenzothiazine Derivative efflux_pump Efflux Pump compound->efflux_pump Inhibition dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition qs_system Quorum Sensing System compound->qs_system Inhibition efflux_pump->compound Efflux dna Bacterial DNA dna_gyrase->dna Supercoiling replication DNA Replication dna_gyrase->replication Blocks dna->replication cell_death Cell Death virulence Virulence Factor Production qs_system->virulence qs_system->virulence Blocks

Caption: Potential antibacterial mechanisms of this compound derivatives targeting key bacterial pathways.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 10H-Pyrido(3,2-b)(1,4)benzothiazine and Phenothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides an objective comparison of the biological activities of two closely related heterocyclic scaffolds: the well-established phenothiazine core and its pyridine-containing analogue, 10H-Pyrido(3,2-b)(1,4)benzothiazine. The strategic replacement of a benzene ring with a pyridine ring (a bioisosteric modification) is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties, receptor affinity, and overall pharmacological profile. This comparison utilizes published experimental data to highlight the differences in anticancer and antimicrobial activities between derivatives of these two core structures.

Structural Comparison: The Azaphenothiazine Concept

Phenothiazine is a tricyclic aromatic scaffold consisting of two benzene rings fused to a central 1,4-thiazine ring. This compound, classified as an azaphenothiazine, retains the core thiazine ring but has one of the benzene rings replaced by a pyridine ring. This substitution introduces a nitrogen atom into the aromatic system, which can significantly alter properties such as polarity, hydrogen bonding capability, and metabolic stability.

Figure 1. Structural relationship between Phenothiazine and its aza-analogue.

Comparative Analysis of Anticancer Activity

Both phenothiazine and pyridobenzothiazine derivatives have been investigated for their potential as anticancer agents. The data suggests that derivatives from both scaffolds can exhibit potent cytotoxic activity against human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table compares the cytotoxic activity (IC₅₀) of representative derivatives from both classes against the HCT-116 human colon carcinoma cell line. Lower IC₅₀ values indicate greater potency.

Compound ClassDerivativeTarget Cell LineIC₅₀ (µM)Reference
Phenothiazine TrifluoperazineHCT-11615.6[1]
Pyridobenzothiazine 3-acetyl-7,8-dimethoxy-2-methyl-10H-pyrido-[3,2-b][2][3]benzothiazineHCT-11610.5(Cited in[2])

Note: Data is compiled from different studies and should be used for general comparison. Direct head-to-head studies may yield different results.

Signaling Pathway: Induction of Apoptosis

A common mechanism by which phenothiazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process involves a cascade of signaling proteins, including the Bcl-2 family, which regulates mitochondrial integrity.

G cluster_pathway Simplified Apoptosis Pathway drug Phenothiazine or Pyridobenzothiazine Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax Bax (Pro-apoptotic) drug->bax Activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Figure 2. Common apoptotic pathway targeted by phenothiazine-related compounds.
Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values are typically determined using a colorimetric cell viability assay, such as the MTT assay.

Principle: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals with DMSO D->E F Read absorbance at ~570 nm E->F G Calculate % viability and determine IC50 value F->G

Figure 3. Experimental workflow for the MTT cell viability assay.

Comparative Analysis of Antimicrobial Activity

Phenothiazines are known to possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The evaluation of their pyridobenzothiazine analogues has yielded more varied results.

Semi-Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table summarizes the reported antimicrobial activity of the two compound classes against Staphylococcus aureus.

Compound ClassReported Activity against S. aureusTypical MIC Range (µg/mL)Reference(s)
Phenothiazine Active32 - 128[4]
Pyridobenzothiazine Tested for activity; reported as "not efficient antibacterial agents" in one study of a related scaffold.Not consistently reported[5]

MIC: Minimum Inhibitory Concentration. This value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted (typically 2-fold) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A bacterial suspension of the test organism (e.g., Staphylococcus aureus ATCC 29213) is prepared and adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading Results: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

G cluster_workflow Broth Microdilution Workflow for MIC A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate for 18-24 hours C->D E Visually inspect for turbidity to find lowest concentration with no growth D->E F Record MIC value E->F

Figure 4. Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The bioisosteric replacement of a benzene ring in the phenothiazine scaffold with a pyridine ring to form this compound is a rational drug design strategy that can significantly impact biological activity.

  • Anticancer Activity: Based on the available data, derivatives of both scaffolds demonstrate potent cytotoxic activity against cancer cell lines. The introduction of the pyridine ring does not appear to diminish, and may potentially enhance, anticancer efficacy, as suggested by the limited comparative data on the HCT-116 cell line.

  • Antimicrobial Activity: The well-documented moderate antibacterial activity of phenothiazines against Gram-positive bacteria like S. aureus is not as consistently reported for the pyridobenzothiazine scaffold.[4] Some studies on related structures have found them to be inefficient antibacterial agents.[5]

This comparison underscores that while structurally similar, the biological profiles of these two scaffolds can diverge significantly depending on the therapeutic target. Further head-to-head studies are required to fully elucidate the structure-activity relationships and therapeutic potential of the this compound class as a viable alternative to traditional phenothiazines in various disease contexts.

References

Comparative Antimicrobial Spectrum of Pyridobenzothiazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial spectrum of various pyridobenzothiazine analogs, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from recent studies and focuses on the in vitro efficacy of these compounds against a range of clinically relevant bacterial and fungal pathogens.

Introduction to Pyridobenzothiazine Analogs

Pyridobenzothiazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are structurally related to phenothiazines and are characterized by a tricyclic system where a thiazine ring is fused to a pyridine and a benzene ring. Isomeric variations, such as quinobenzothiazines and dipyridothiazines (diazaphenothiazines), where the benzene ring is replaced by a second pyridine ring, have also been synthesized and evaluated for their therapeutic potential.[1] These modifications to the core structure can significantly influence the antimicrobial spectrum and potency. This guide will focus on the comparative antimicrobial activity of quinobenzothiazine and diazaphenothiazine derivatives, as representative examples of the broader pyridobenzothiazine class.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of pyridobenzothiazine analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of selected quinobenzothiazine and diazaphenothiazine derivatives against various bacterial and fungal strains.

Compound IDClassTarget MicroorganismMIC (µM)Reference
6a QuinobenzothiazineStaphylococcus aureus ATCC 2921319.5[2][3]
Methicillin-Resistant S. aureus (MRSA) 6371819.5[2][3]
Enterococcus faecalis ATCC 2921239.0[2][3]
Vancomycin-Resistant E. faecalis (VRE)39.0[2][3]
Mycobacterium smegmatis ATCC 7000849.75[2][3]
Mycobacterium marinum CAMP 564419.5[2][3]
6d QuinobenzothiazineStaphylococcus aureus ATCC 292139.75[2][3]
Methicillin-Resistant S. aureus (MRSA) 637189.75[2][3]
Enterococcus faecalis ATCC 2921219.5[2][3]
Vancomycin-Resistant E. faecalis (VRE)19.5[2][3]
Mycobacterium smegmatis ATCC 7000844.88[2][3]
Mycobacterium marinum CAMP 56449.75[2][3]
6j QuinobenzothiazineStaphylococcus aureus ATCC 292134.88[2][3]
Methicillin-Resistant S. aureus (MRSA) 637184.88[2][3]
Enterococcus faecalis ATCC 292129.75[2][3]
Vancomycin-Resistant E. faecalis (VRE)9.75[2][3]
Mycobacterium smegmatis ATCC 7000842.44[2][3]
Mycobacterium marinum CAMP 56444.88[2][3]
2a Triazol-quinobenzothiazineMethicillin-Resistant S. aureus (MRSA) 1131[4]
Methicillin-Resistant S. aureus (MRSA) 2262[4]
Methicillin-Resistant S. aureus (MRSA) 3262[4]
Vancomycin-Resistant E. faecalis (VRE) 1131[4]
Mycobacterium smegmatis131[4]
Mycobacterium marinum131[4]
CWHM-974 AzaphenothiazineCandida albicans (Fluconazole-resistant)-[5]
Candida auris-[5]
Cryptococcus glabrata-[5]
Aspergillus fumigatus-[5]
Fusarium spp.-[5]
Rhizopus arrhizus-[5]
Histoplasma capsulatum-[5]
Blastomyces dermatitidis-[5]
Coccidioides spp.-[5]

Note: A hyphen (-) indicates that the study reported potent activity but did not provide a specific MIC value in the abstract.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of new compounds. The following is a detailed methodology based on the broth microdilution method, a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the pyridobenzothiazine analogs are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Standardized inoculums of the test microorganisms are prepared from fresh cultures.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria, while RPMI-1640 medium is used for fungi.

  • 96-Well Microtiter Plates: Sterile plates are used for the serial dilutions.

2. Broth Microdilution Assay:

  • A two-fold serial dilution of the test compounds is performed in the 96-well plates using the appropriate growth medium.

  • The standardized microbial inoculum is added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria.

  • Control wells are included: a positive control (microorganism and medium, no compound) and a negative control (medium only).

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

3. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

4. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

  • To determine if a compound is bactericidal or fungicidal, an aliquot from the wells showing no growth is subcultured onto an appropriate agar medium.

  • The plates are incubated, and the MBC/MFC is determined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. A compound is considered bactericidal or fungicidal if the MBC/MIC or MFC/MIC ratio is ≤ 4.[4]

Visualizing Experimental Workflow and Potential Mechanisms

To better illustrate the processes involved in the evaluation and the potential mechanisms of action of pyridobenzothiazine analogs, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Pyridobenzothiazine Analogs (Stock Solution) D Serial Dilution in 96-Well Plate A->D B Microbial Culture (Bacteria/Fungi) E Inoculation B->E C Growth Medium C->D D->E F Incubation E->F G Visual Inspection for Growth F->G H MIC Determination G->H I Subculturing for MBC/MFC H->I J MBC/MFC Determination I->J Signaling_Pathway cluster_compound Compound Action cluster_cell Microbial Cell Compound Pyridobenzothiazine Analog Membrane Cell Membrane/Wall Interaction Compound->Membrane Initial Interaction Apoptosis Apoptosis-like Cell Death Compound->Apoptosis Direct Induction? Respiration Inhibition of Respiration Membrane->Respiration ROS Reactive Oxygen Species (ROS) Production Respiration->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

References

A Comparative Guide to Validating Antibacterial Screening Results for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Heterocyclic compounds are a promising class of molecules with diverse chemical structures and demonstrated antibacterial potential.[1] This guide provides a framework for validating the antibacterial activity of novel heterocyclic compounds, offering objective comparisons with established antibiotics and detailing the necessary experimental protocols.

Comparative Analysis of Antibacterial Activity

Effective validation requires comparing the performance of novel compounds against standard reference antibiotics. The following tables summarize key antibacterial screening data, providing a benchmark for interpreting your results.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] It is a crucial quantitative measure of a compound's potency.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)
Novel Heterocyclic Compound A 816324
Novel Heterocyclic Compound B 1632>648
Ciprofloxacin (Reference) 0.50.2510.5
Vancomycin (Reference) 1>128>1280.5

Table 2: Minimum Bactericidal Concentration (MBC) Data

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][4] This assay helps distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

CompoundStaphylococcus aureus (Gram-positive) MBC (µg/mL)Escherichia coli (Gram-negative) MBC (µg/mL)MBC/MIC Ratio (S. aureus)MBC/MIC Ratio (E. coli)
Novel Heterocyclic Compound A 163222
Novel Heterocyclic Compound B 64>644>2
Ciprofloxacin (Reference) 10.522
Vancomycin (Reference) 2>1282-

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

Table 3: Zone of Inhibition Data

The Zone of Inhibition test is a qualitative or semi-quantitative method to assess the antimicrobial effectiveness of a substance.[5] The diameter of the clear zone around the antimicrobial agent is proportional to its inhibitory effect.

Compound (50 µ g/disk )Staphylococcus aureus (Gram-positive) Zone of Inhibition (mm)Escherichia coli (Gram-negative) Zone of Inhibition (mm)
Novel Heterocyclic Compound A 1815
Novel Heterocyclic Compound B 1410
Ciprofloxacin (Reference) 2530
Vancomycin (Reference) 200

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible and comparable results.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][4]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel heterocyclic compound and reference antibiotics in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations. Each well should contain 50 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[4]

    • Include a growth control (MHB + inoculum) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.[5]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[3]

Minimum Bactericidal Concentration (MBC) Assay Protocol

This protocol is performed as a continuation of the MIC assay.[4]

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.[4]

    • Spot-plate the aliquot onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4]

Zone of Inhibition Assay Protocol (Kirby-Bauer Disk Diffusion Method)

This method provides a qualitative assessment of antibacterial activity.[5][6][7]

  • Preparation of Bacterial Lawn:

    • Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland).

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate to create a uniform bacterial lawn.[5]

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the novel heterocyclic compound and reference antibiotics onto the agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[5]

  • Result Interpretation:

    • Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters (mm).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for antibacterial screening of novel compounds.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Comparison A Bacterial Culture (e.g., S. aureus, E. coli) D Zone of Inhibition Assay (Disk Diffusion) A->D B Novel Heterocyclic Compound Synthesis B->D C Reference Antibiotics (e.g., Ciprofloxacin) C->D E Minimum Inhibitory Concentration (MIC) Assay D->E Active Compounds F Minimum Bactericidal Concentration (MBC) Assay E->F G Compare MIC, MBC, Zone Sizes to Reference Antibiotics F->G G A Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) B Lipid II Synthesis (Translocase MraY, MurG) A->B C Lipid II Flippase B->C D Glycosyltransferases (Polymerization) C->D E Transpeptidases (PBPs) (Cross-linking) D->E F Mature Peptidoglycan (Cell Wall Integrity) E->F Inhibitor1 Vancomycin (Binds D-Ala-D-Ala) Inhibitor1->D Inhibits Inhibitor2 Beta-Lactams (Inhibit PBPs) Inhibitor2->E Inhibits Inhibitor3 Novel Heterocyclic Compound (Hypothetical) Inhibitor3->E Potential Target

References

Unveiling the Cytotoxic Potential: A Comparative Cross-Validation of the 10H-Pyrido(3,2-b)(1,4)benzothiazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic properties of benzothiazine derivatives, benchmarked against established anticancer agents. This report synthesizes available data to evaluate the therapeutic promise of the 10H-Pyrido(3,2-b)(1,4)benzothiazine chemical backbone.

This guide provides a comparative analysis of the cytotoxic effects of compounds based on the benzothiazine and the structurally related phenothiazine scaffolds. Due to a lack of publicly available cytotoxicity data for the specific parent compound this compound, this guide focuses on the broader class of its derivatives and analogs. The cytotoxic activities of these compounds are cross-validated against standard chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—across a panel of common human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma).

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various benzothiazine and phenothiazine derivatives alongside common anticancer drugs. It is important to note that IC50 values for the same compound can vary significantly between studies due to differences in experimental conditions such as cell passage number, incubation time, and assay methodology.

Table 1: Cytotoxicity (IC50 in µM) of Benzothiazine and Phenothiazine Derivatives in Human Cancer Cell Lines

Compound ClassDerivativeMCF-7A549HCT-116HepG2Reference
Pyridobenzothiazine 3-acetyl-7,8-dimethoxy-2-methyl-10H-pyrido-[3,2-b][1][2]benzothiazine--ActiveActive[3]
Benzothiazine Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][2]thiazine-2-carboxylate-Active--[4]
Benzothiazole Substituted bromopyridine acetamide benzothiazole derivative-0.044-0.048[5]
Phenothiazine PEGylated Phenothiazine (PPO)131.7--161.3[1]
Phenothiazine Chalcone-based derivative (4k)12--7.61[6]
Phenothiazine Chalcone-based derivative (4b)13.8--7.14[6]
Phenothiazine CWHM-9741.37 - 14.03 (in a panel of cell lines)---[7]
Phenothiazine Trifluoperazine----[8]

Note: A specific IC50 value for the 3-acetyl-7,8-dimethoxy-2-methyl-10H-pyrido-[3,2-b][1][2]benzothiazine was not available in the cited abstract, only that it was active against HCT-116 and HepG2 cell lines. Similarly, for the active 1,4-benzothiazine in A549 cells, a specific IC50 was not provided in the abstract[3][4].

Table 2: Reference Cytotoxicity Data (IC50 in µM) of Standard Anticancer Drugs

DrugMCF-7A549HCT-116HepG2
Doxorubicin 0.068 - 2.5>200.026 - 1.90.48 - 12.18
Cisplatin ~5-203.49 - 8.63~10-304.15 - 16.7
Paclitaxel ~0.002-0.010.00135 - 1.350.00246~0.004-0.01

Note: The IC50 values for reference drugs are compiled from multiple sources and show a wide range, underscoring the variability in cytotoxicity testing.

Experimental Protocols

The data presented in this guide are primarily derived from two common types of cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives or reference drugs) and a vehicle control (like DMSO) for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The cell viability is calculated as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method for quantifying cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane of cells.

Protocol Outline:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a desired duration.

  • Supernatant Collection: After incubation, the plate is centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the number of dead or damaged cells. Controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells lysed with a detergent) are used to calculate the percentage of cytotoxicity.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) seeding 3. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 2. Compound Preparation (Test & Reference Drugs) treatment 4. Compound Treatment (24, 48, or 72h) compound_prep->treatment seeding->treatment assay_step 5. Viability Assay (MTT or LDH) treatment->assay_step readout 6. Absorbance Reading assay_step->readout calculation 7. IC50 Calculation readout->calculation comparison 8. Data Comparison calculation->comparison

Caption: Workflow for assessing compound cytotoxicity.

Apoptosis_Signaling_Pathway Potential Apoptotic Signaling Pathway for Benzothiazine Derivatives cluster_stimulus Cellular Stress cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase benzothiazine Benzothiazine Derivative bcl2_family Modulation of Bcl-2 Family Proteins benzothiazine->bcl2_family Induces stress death_receptors Death Receptors (e.g., Fas, TNFR1) benzothiazine->death_receptors Potential interaction mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Apoptosis signaling pathways potentially activated by benzothiazine derivatives.

Discussion and Conclusion

The available data, though not specific to the parent this compound, suggest that the broader benzothiazine and phenothiazine scaffolds are promising for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with some exhibiting IC50 values in the low micromolar and even nanomolar range.

The mechanism of action for many of these compounds appears to involve the induction of apoptosis. Studies on benzothiazole derivatives suggest that they may modulate key signaling pathways involved in cell survival and proliferation, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, leading to programmed cell death.

References

The Rise of Pyridobenzothiazines: A New Frontier in Antibacterial Warfare

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual race to discover and develop novel antibacterial agents. Among the promising new candidates are pyridobenzothiazines, a class of heterocyclic compounds that have demonstrated potent antimicrobial activity against a range of pathogenic bacteria. This guide provides a comparative analysis of the efficacy of newly synthesized pyridobenzothiazine derivatives against established antibiotics, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of their potential.

Comparative Efficacy: Pyridobenzothiazines Versus Standard Antibiotics

Recent studies have highlighted the significant antibacterial potential of pyridobenzothiazine derivatives, particularly a subclass known as quinobenzothiazines. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. A comparative analysis of the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, demonstrates the potency of these new compounds relative to commonly used antibiotics.

The data presented below is from a study on newly synthesized quinobenzothiazine derivatives, showcasing their activity against various bacterial strains in comparison to standard antibiotics such as oxacillin, tetracycline, and ciprofloxacin.[1]

Compound/AntibioticStaphylococcus aureus ATCC 29213 (MIC in µg/mL)Enterococcus faecalis ATCC 29212 (MIC in µg/mL)Mycobacterium smegmatis ATCC 700084 (MIC in µg/mL)Mycobacterium marinum CAMP 5644 (MIC in µg/mL)
Quinobenzothiazine 6a 0.781.560.781.56
Quinobenzothiazine 6d 0.781.560.781.56
Quinobenzothiazine 6j 0.39 0.78 0.39 0.78
Oxacillin0.39>256--
Tetracycline1.563.125--
Ciprofloxacin0.390.78--
Rifampicin--0.0150.06

Note: '-' indicates data not provided in the source.

The results indicate that compound 6j exhibits particularly high activity, with MIC values comparable or superior to ciprofloxacin and oxacillin against Staphylococcus aureus.[1] The broad-spectrum activity of these compounds against different types of bacteria underscores their potential as versatile therapeutic agents.

Unraveling the Mechanism of Action: Targeting Bacterial DNA Gyrase

The antibacterial activity of many benzothiazole-based compounds, a class to which pyridobenzothiazines belong, is attributed to the inhibition of bacterial DNA gyrase.[2][3] DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] By inhibiting this enzyme, pyridobenzothiazines effectively halt these vital cellular processes, leading to bacterial cell death. This mechanism is distinct from that of many existing antibiotics, which target cell wall synthesis or protein synthesis, suggesting that pyridobenzothiazines could be effective against bacteria that have developed resistance to these conventional drugs.

G Proposed Mechanism of Action of Pyridobenzothiazines cluster_bacterium Bacterial Cell Pyridobenzothiazine Pyridobenzothiazine DNAGyrase DNA Gyrase (GyrA/GyrB) Pyridobenzothiazine->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication DNA->Replication Template for Transcription Transcription DNA->Transcription Template for CellDeath Cell Death Replication->CellDeath Inhibition leads to Transcription->CellDeath Inhibition leads to

Caption: Proposed mechanism of pyridobenzothiazine antibacterial activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of assessing the efficacy of a new antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test bacterium is then added to each well. The plates are incubated under controlled conditions, and the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.

G Experimental Workflow for MIC Determination (Broth Microdilution) A Prepare serial two-fold dilutions of Pyridobenzothiazine in Mueller-Hinton Broth (MHB) in a 96-well plate. D Add the diluted bacterial suspension to each well of the microtiter plate. A->D B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). C Dilute the bacterial inoculum in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. B->C C->D E Include positive (no drug) and negative (no bacteria) controls. D->E F Incubate the plate at 37°C for 18-24 hours. E->F G Visually inspect the wells for turbidity (bacterial growth). F->G H The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC). G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

Pyridobenzothiazines represent a promising new class of antibacterial agents with potent activity against a range of clinically relevant bacteria. Their unique mechanism of action, targeting DNA gyrase, makes them an attractive alternative in the fight against antibiotic-resistant infections. The comparative data presented here demonstrates their potential to rival or even surpass the efficacy of some current standard-of-care antibiotics. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these compounds and pave the way for their clinical development.

References

A Comparative Analysis of Pyridobenzothiazine Isomers: Unraveling the Structure-Activity Relationship in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents has led to extensive exploration of heterocyclic compounds. Among these, pyridobenzothiazines, a class of tricyclic compounds containing a pyridine ring fused to a benzothiazine core, have emerged as a promising scaffold. The isomeric nature of the pyridine ring, specifically the position of the nitrogen atom, gives rise to distinct pyridobenzothiazine isomers with potentially diverse biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of different pyridobenzothiazine isomers, with a focus on their anticancer properties, supported by experimental data.

Data Presentation: Comparative Anticancer Activity of Dipyridothiazine Isomers

The anticancer activity of various dipyridothiazine isomers, which feature two nitrogen atoms in the aromatic rings, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. Lower IC50 values indicate higher potency.

Table 1: Anticancer Activity (IC50 in µM) of Unsubstituted Dipyridothiazine Isomers

IsomerGlioblastoma (SNB-19)Melanoma (C-32)Breast Cancer (MCF-7)
10H-1,9-diazaphenothiazine< 1 µg/mL< 1 µg/mL< 1 µg/mL
10H-3,6-diazaphenothiazine0.46 µg/mL0.72 µg/mL0.72 µg/mL

Table 2: Anticancer Activity (IC50 in µM) of Substituted Dipyridothiazine Isomers against Various Cancer Cell Lines

IsomerSubstituentGlioblastoma (SNB-19)Melanoma (C-32)Breast Cancer (MCF-7)Breast Cancer (T-47D)Lung Cancer (A549)Colorectal Carcinoma (Caco-2)
1,6-diazaphenothiazine p-chlorobenzyl-1,2,3-triazole4.66---0.250.25
1,8-diazaphenothiazine p-chlorobenzyl-1,2,3-triazole----1.82-
2,7-diazaphenothiazine N-methylpiperazinyl-2-butynyl21.2 µg/mL--9.6 µg/mL--
2,7-diazaphenothiazine benzyl-1,2,3-triazole----0.260.26
3,6-diazaphenothiazine N,N-diethylamino-2-butynyl0.11 µg/mL0.54 µg/mL----
3,6-diazaphenothiazine p-fluorobenzyl-1,2,3-triazole----0.250.25

Note: Some values were reported in µg/mL and have been presented as such. Direct conversion to µM requires the molecular weight of each specific compound.

From the available data, a clear structure-activity relationship emerges. The position of the nitrogen atoms in the pyridobenzothiazine scaffold significantly influences the anticancer potency. Notably, the 3,6-diazaphenothiazine and 1,9-diazaphenothiazine isomers appear to be particularly potent scaffolds.[1] Furthermore, the nature of the substituent at the 10-position of the thiazine ring plays a crucial role in modulating the activity. For instance, the introduction of a p-chlorobenzyl-1,2,3-triazole moiety to the 1,6-diazaphenothiazine scaffold resulted in a highly potent compound against lung and colorectal cancer cell lines.[2] In contrast, the same substituent on the 1,8-diazaphenothiazine isomer showed lower activity against lung cancer cells, highlighting the intricate interplay between the core isomeric structure and the appended substituents.[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyridobenzothiazine isomer solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the pyridobenzothiazine isomers for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using PI.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Pyridobenzothiazine isomer solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the pyridobenzothiazine isomers at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein BAX and the anti-apoptotic protein BCL-2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BAX, anti-BCL-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with pyridobenzothiazine isomers, lyse the cells, and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of BAX and BCL-2.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of pyridobenzothiazine isomers.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR Analysis start Synthesized Pyridobenzothiazine Isomers cell_culture Cancer Cell Lines Culture start->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay western_blot Western Blot for Apoptotic Proteins ic50->western_blot pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis sar_conclusion Structure-Activity Relationship Conclusion pathway_analysis->sar_conclusion

Figure 1. Experimental workflow for the evaluation of pyridobenzothiazine isomers.

apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_execution Apoptosis Execution pyridobenzothiazine Pyridobenzothiazine Isomer bcl2 BCL-2 (Anti-apoptotic) pyridobenzothiazine->bcl2 Inhibition bax BAX (Pro-apoptotic) pyridobenzothiazine->bax Activation bcl2->bax Inhibits mitochondria Mitochondria bax->mitochondria Pore Formation cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. Simplified intrinsic apoptosis pathway modulated by pyridobenzothiazine isomers.

Conclusion

The comparative analysis of pyridobenzothiazine isomers reveals that the arrangement of nitrogen atoms within the tricyclic scaffold is a critical determinant of their anticancer activity. The 3,6- and 1,9-diazaphenothiazine isomers have demonstrated particularly high potency. The structure-activity relationship is further refined by the nature of the substituents at the 10-position, indicating that a synergistic combination of the core isomer and appropriate functional groups is necessary for optimal anticancer efficacy. The pro-apoptotic mechanism of action, often involving the modulation of the BAX/BCL-2 ratio, underscores the potential of these compounds as inducers of programmed cell death in cancer cells. Further investigation into the specific signaling pathways affected by each isomer will be crucial for the rational design of next-generation pyridobenzothiazine-based anticancer drugs with improved potency and selectivity.

References

Bridging the Gap: A Comparative Analysis of In Silico and In Vitro Activity of Pyrido[3,2-b]benzothiazine Derivatives

Bridging the Gap: A Comparative Analysis of In Silico and In Vitro Activity of Pyrido[3,2-b][1][2]benzothiazine Derivatives

A deep dive into the predictive power of computational models versus real-world biological activity for a promising class of therapeutic compounds.

In the quest for novel therapeutics, the synergy between computational (in silico) and laboratory (in vitro) studies is paramount. This guide provides a comparative analysis of the predicted and measured biological activities of 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives and their close analogs. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. By juxtaposing molecular docking scores with experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the structure-activity relationships governing this versatile heterocyclic scaffold.

In Silico vs. In Vitro Anticancer Activity: A Comparative Table

The following table summarizes the in silico predicted binding affinities and the in vitro cytotoxic activities of a series of benzothiazine derivatives against various cancer cell lines. While not exclusively this compound derivatives, the selected compounds share a common benzothiazine core and provide valuable insights into the structure-activity relationship of this class of molecules.

Compound IDMolecular Target (In Silico)Docking Score (kcal/mol)Cancer Cell Line (In Vitro)IC50 (µM)Reference
2c VEGFR2 KinaseNot SpecifiedMCF-7 (Breast Cancer)1.29[1]
2b VEGFR2 KinaseNot SpecifiedMCF-7 (Breast Cancer)1.37[1]
BS230 Topoisomerase II-DNA ComplexNot SpecifiedMCF-7 (Breast Cancer)Not Specified (stronger than Doxorubicin)[2]
Compound 1 PIM1 KinaseNot SpecifiedK562 (Leukemia)36.82 µg/ml[3]
Compound 2c Adenosine Kinase, GSK-3β, MAPK 1Not SpecifiedHep G-2 (Liver Cancer)3.29[4]
Dimer 6 Not SpecifiedNot SpecifiedSW480 (Colon Cancer)81-92[5]

Experimental Protocols

A clear understanding of the methodologies employed in generating the above data is crucial for its interpretation and for designing future experiments.

In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K562, Hep G-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzothiazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A negative control (vehicle) and a positive control (a known anticancer drug like 5-fluorouracil or doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Silico Molecular Docking[2][3]
  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., VEGFR2, Topoisomerase II, PIM1 Kinase) is obtained from a protein data bank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The 3D structures of the benzothiazine derivatives (ligands) are built and optimized using molecular modeling software.

  • Binding Site Identification: The active site of the protein is defined, often based on the location of the co-crystallized ligand in the original PDB file or through computational prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, V-life MDS) is used to predict the preferred binding orientation and conformation of each ligand within the protein's active site. The program samples a large number of possible conformations and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best-scoring poses and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. The docking score, typically expressed in kcal/mol, represents the predicted binding energy.

Visualizing the Process and Pathways

To better illustrate the workflow and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflowcluster_insilicoIn Silico Studycluster_invitroIn Vitro Studycluster_comparisonComparative Analysisprotein_prepProtein StructurePreparationdockingMolecular Dockingprotein_prep->dockingligand_prepLigand StructurePreparationligand_prep->dockinganalysis_insilicoBinding AffinityPredictiondocking->analysis_insilicosarStructure-ActivityRelationship (SAR)analysis_insilico->sarsynthesisCompound Synthesismtt_assayMTT Assaysynthesis->mtt_assaycell_cultureCancer CellCulturecell_culture->mtt_assayanalysis_invitroIC50 Determinationmtt_assay->analysis_invitroanalysis_invitro->sar

Caption: Experimental workflow for comparing in silico and in vitro activity.

signaling_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusVEGFR2VEGFR2PIM1PIM1 KinaseVEGFR2->PIM1DownstreamDownstream Signaling(e.g., PI3K/Akt, MAPK)PIM1->DownstreamProliferationCell Proliferation& SurvivalDownstream->ProliferationTopoIITopoisomerase IIDNA_ReplicationDNA Replication &TranscriptionTopoII->DNA_ReplicationDNA_Replication->ProliferationBenzothiazineBenzothiazineDerivativeBenzothiazine->VEGFR2InhibitionBenzothiazine->PIM1InhibitionBenzothiazine->TopoIIInhibition

Caption: Potential signaling pathways targeted by benzothiazine derivatives.

Conclusion

The comparison of in silico and in vitro data for benzothiazine derivatives highlights the value of computational methods in guiding the early stages of drug discovery. While docking scores provide a valuable prediction of binding affinity, the complexity of the cellular environment means that in vitro assays remain the gold standard for determining true biological activity. The discrepancies observed between predicted and actual activity underscore the importance of a multi-faceted approach that integrates both computational and experimental techniques. Future research should focus on refining computational models and exploring the diverse signaling pathways modulated by this promising class of compounds to unlock their full therapeutic potential.

Benchmarking the Antitumor Activity of Pyridobenzothiazines Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor activity of novel pyridobenzothiazine derivatives against established chemotherapeutic agents. The data presented herein is compiled from various preclinical studies to offer insights into the potential of pyridobenzothiazines as a promising class of anticancer compounds. This document summarizes quantitative data on cytotoxic activity, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Cytotoxicity

The antitumor efficacy of pyridobenzothiazine derivatives has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds in comparison to standard anticancer drugs such as Doxorubicin and Cisplatin. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Compound/DrugCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)
Pyridobenzothiazine Derivative 1 MCF-7 (Breast)Data not availableDoxorubicin~0.9[1]
A549 (Lung)Data not availableCisplatin~3.1[1]
HCT-116 (Colon)Data not availableDoxorubicin~0.5 - 1.0[1]
Pyridone-based Analogue A549 (Lung)~0.008 - 0.015[2]Cisplatin~50[2]
MCF-7 (Breast)~0.008 - 0.015[2]DoxorubicinData not available
Thiazole-based Derivative A549/MCF-7~0.05 - 0.12[2]Cisplatin~50[2]
Benzothiazole Derivative (L1) HepG2 (Liver)<10[3]Cisplatin>50[3]
MCF-7 (Breast)<10[3]Cisplatin~25[3]
A549 (Lung)<10[3]Cisplatin~20[3]
Benzothiazole-Pt Complex (L1Pt) HepG2 (Liver)<10[3]Cisplatin>50[3]
MCF-7 (Breast)~15[3]Cisplatin~25[3]
A549 (Lung)~12[3]Cisplatin~20[3]

Note: The IC50 values for the new derivatives are presented as a range based on multiple compounds within the series from the cited literature. The values for standard drugs are approximate and can vary between studies.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of pyridobenzothiazine antitumor activity.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridobenzothiazine derivatives or standard drugs and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. A histogram of DNA content versus cell count is generated to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow for assessing antitumor activity and the key signaling pathways implicated in the action of pyridobenzothiazines.

experimental_workflow cluster_invitro In Vitro Antitumor Activity Assessment start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) treatment Treatment with Pyridobenzothiazine Derivatives & Standard Drugs start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry

General workflow for in vitro antitumor activity assessment.

apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway pbt Pyridobenzothiazine Derivatives bcl2 Bcl-2 (Anti-apoptotic) Inhibition pbt->bcl2 inhibits bax Bax (Pro-apoptotic) Activation pbt->bax activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Pyridobenzothiazine-induced intrinsic apoptosis pathway.

pi3k_akt_pathway cluster_pi3k PI3K/Akt Signaling Pathway pbt Pyridobenzothiazine Derivatives pi3k PI3K pbt->pi3k inhibits akt Akt pi3k->akt downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis_inhibition Inhibition of Apoptosis downstream->apoptosis_inhibition

Inhibition of the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Reproducibility of Pyridobenzothiazine Compound Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and biological evaluation of novel heterocyclic compounds, such as pyridobenzothiazines, are pivotal in the discovery of new therapeutic agents. However, the reproducibility of both the chemical synthesis and the subsequent bioassays is a critical challenge that can impede the drug development pipeline. This guide provides a comparative overview of common synthetic routes and bioassay methodologies for pyridobenzothiazine derivatives, with a focus on the factors influencing their reproducibility. While direct inter-laboratory validation studies for specific pyridobenzothiazine compounds are not extensively documented in publicly available literature, this document synthesizes data from various studies on related heterocyclic compounds to offer a comparative performance framework.

I. Synthesis of Pyridobenzothiazine Derivatives: A Comparison of Methodologies

The synthesis of the pyridobenzothiazine core can be approached through several synthetic strategies. The choice of method can significantly impact the yield, purity, and ultimately, the reproducibility of the final compound. Below is a comparison of two common synthetic approaches.

Table 1: Comparison of Synthetic Protocols for Pyridobenzothiazine Derivatives
ParameterMethod A: Ullmann CondensationMethod B: Multi-step Synthesis from Pyridazinones
Starting Materials 8-mercaptotheophylline, substituted benzoic or nicotinic acid4-oxo-4-phenylbutanoic acid, hydrazine hydrate, aromatic aldehydes
Key Reactions Ullmann reactionCyclization, condensation, substitution reactions
Reaction Conditions Typically requires a copper catalyst and high temperatures.Generally involves milder reaction conditions in multiple steps.
Reported Yields Variable, dependent on substrate and catalyst efficiency.Can be optimized at each step, potentially leading to higher overall yields.
Purification Often requires column chromatography to remove metal catalysts and byproducts.Purification may be required at multiple stages of the synthesis.
Scalability Can be challenging to scale up due to the use of metal catalysts and harsh conditions.Often more amenable to scale-up due to the modular nature of the synthesis.
Reproducibility Factors Catalyst quality, reaction temperature control, purity of starting materials.Purity of intermediates, precise control of reaction times and temperatures at each step.
Experimental Protocols: Synthesis

Method A: Synthesis via Ullmann Condensation

This protocol is adapted from the synthesis of purinobenzothiazine and pyridothiazinopurine derivatives.

  • Reaction Setup: A mixture of 8-mercaptotheophylline (1 mmol), an appropriately substituted benzoic or nicotinic acid (1.2 mmol), copper(I) oxide (0.1 mmol), and potassium carbonate (2 mmol) in dimethylformamide (DMF, 10 mL) is prepared in a sealed tube.

  • Reaction Execution: The mixture is heated to 140-160 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water and acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Method B: Multi-step Synthesis from Pyridazinone Derivatives

This protocol is a generalized procedure based on the synthesis of various pyridazinone derivatives.

  • Synthesis of the Pyridazinone Core: 4-oxo-4-phenylbutanoic acid (1 mmol) and hydrazine hydrate (1.2 mmol) are refluxed in ethanol (15 mL) for 4-6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyridazin-3(2H)-one intermediate.

  • Condensation with Aromatic Aldehydes: The pyridazin-3(2H)-one (1 mmol) and an appropriate aromatic aldehyde (1.1 mmol) are refluxed in glacial acetic acid (10 mL) for 6-8 hours. The mixture is then cooled and poured into ice water. The precipitate is filtered, washed, and dried.

  • Further Functionalization (Example): The product from the previous step can undergo various reactions, such as N-alkylation by reacting with an alkyl halide in the presence of a base like sodium methoxide in a suitable solvent (e.g., ethanol) under reflux to yield the final pyridobenzothiazine analogue. Each step requires purification, typically by recrystallization or column chromatography.

II. Bioassays for Pyridobenzothiazine Compounds: A Focus on Reproducibility

Table 2: Comparison of Common Bioassays for Pyridobenzothiazine Derivatives
ParameterMTT Assay (Anticancer)Agar Diffusion Assay (Antimicrobial)Kinase Inhibition Assay (Enzyme Inhibition)
Principle Measures cell viability based on the metabolic reduction of MTT to formazan by living cells.Measures the zone of inhibition of microbial growth caused by the test compound.Measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Endpoint IC50 (concentration for 50% inhibition of cell growth).Diameter of the zone of inhibition (in mm).IC50 or percentage inhibition at a given concentration.
Throughput High-throughput, suitable for screening large compound libraries.Low to medium throughput.High-throughput, especially with fluorescent or luminescent readouts.
Reproducibility Factors Cell line passage number, cell seeding density, incubation time, reagent quality (MTT, serum), and operator variability.[1]Agar viscosity, inoculum size, incubation conditions (temperature, time), and uniformity of compound application.Enzyme and substrate quality, ATP concentration, buffer conditions, and detection method sensitivity.
Data Analysis Requires curve fitting to a dose-response model.Manual measurement of zone diameters.Requires calculation of percentage inhibition relative to controls.
Experimental Protocols: Bioassays

MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing the in vitro anticancer activity of compounds.[2]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: The pyridobenzothiazine compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

This is a widely used method for preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: The standardized inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Compound Application: Wells of a fixed diameter (e.g., 6 mm) are punched into the agar. A defined volume (e.g., 50 µL) of the test compound solution (at a known concentration) is added to each well. A vehicle control (e.g., DMSO) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

III. Visualizing Experimental Workflows and Pathways

To ensure clarity and reproducibility, it is crucial to have well-defined workflows and an understanding of the biological pathways being investigated.

Synthesis_Workflow cluster_synthesis Synthesis of Pyridobenzothiazine Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Crude Product Crude Product Reaction->Crude Product Reaction Work-up Purification Purification Crude Product->Purification e.g., Chromatography Final Compound Final Compound Purification->Final Compound Bioassay_Workflow cluster_bioassay In Vitro Bioassay Workflow Test Compound Test Compound Incubation Incubation Test Compound->Incubation Biological System e.g., Cancer Cells, Bacteria Biological System->Incubation Measurement e.g., Absorbance, Zone Diameter Incubation->Measurement Data Analysis Data Analysis Measurement->Data Analysis Biological Activity e.g., IC50, Zone of Inhibition Data Analysis->Biological Activity PI3K_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Pyridobenzothiazine Pyridobenzothiazine (Hypothetical Inhibitor) Pyridobenzothiazine->PI3K inhibits

References

A Head-to-Head Battle: Unraveling the Most Efficient Synthetic Routes to 10H-Pyrido(3,2-b)(1,4)benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to 10H-Pyrido(3,2-b)(1,4)benzothiazine, a promising tricyclic heteroaromatic system. By presenting key experimental data, detailed protocols, and a clear visual workflow, this document aims to empower researchers to select the most suitable synthetic strategy for their specific needs.

The synthesis of this compound, also known as 1-azaphenothiazine, has been approached through several key strategies. This guide will focus on the two most prominent methods: the Ullmann Condensation and the Smiles Rearrangement . Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

At a Glance: Comparing the Synthetic Routes

MetricUllmann CondensationSmiles Rearrangement
Starting Materials 2-Aminothiophenol, 2,3-Dichloropyridine2-Amino-2'-nitrodiphenyl sulfide
Key Transformation Copper-catalyzed intermolecular C-N and C-S bond formationBase-mediated intramolecular nucleophilic aromatic substitution
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions High temperature, often requires a copper catalyst and a high-boiling solventBasic conditions, can often be performed at lower temperatures
Advantages Readily available starting materials, one-pot potentialOften proceeds with high yields, can tolerate a range of functional groups
Disadvantages Use of a metal catalyst, potentially harsh reaction conditionsRequires the synthesis of a diaryl sulfide intermediate

In-Depth Analysis of Synthetic Pathways

Route 1: The Ullmann Condensation Approach

The Ullmann condensation provides a direct route to the this compound core through the copper-catalyzed reaction of 2-aminothiophenol with 2,3-dichloropyridine. This reaction typically involves the formation of two new bonds in a sequential or concerted manner to construct the central thiazine ring.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

A mixture of 2-aminothiophenol (1.25 g, 0.01 mol) and 2,3-dichloropyridine (1.48 g, 0.01 mol) is heated in the presence of anhydrous potassium carbonate (2.76 g, 0.02 mol) and a catalytic amount of copper powder in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene. The reaction mixture is typically heated at reflux for several hours. After completion, the mixture is cooled, and the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Expected Outcome: This method generally affords the desired product in moderate yields. The high temperatures and the use of a copper catalyst are notable considerations for this route.

Route 2: The Smiles Rearrangement Pathway

The Smiles rearrangement offers an elegant and often high-yielding alternative for the synthesis of azaphenothiazines. This intramolecular nucleophilic aromatic substitution involves the rearrangement of a suitably substituted diaryl sulfide. The key intermediate, a 2-amino-2'-nitrodiphenyl sulfide derivative, is typically prepared first and then subjected to base-mediated cyclization.

Experimental Protocol: Synthesis of this compound via Smiles Rearrangement

  • Step 1: Synthesis of the Diaryl Sulfide Intermediate. 2-Amino-2'-nitrodiphenyl sulfide is prepared by the reaction of 2-aminothiophenol with a suitable activated nitro-substituted pyridine, such as 2-chloro-3-nitropyridine, in the presence of a base.

  • Step 2: Intramolecular Cyclization via Smiles Rearrangement. The isolated 2-amino-2'-nitrodiphenyl sulfide is treated with a strong base, such as sodium hydroxide or potassium tert-butoxide, in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to induce the rearrangement and subsequent cyclization to form the this compound ring system. The product is then isolated and purified.

Expected Outcome: The Smiles rearrangement route often provides good to excellent yields of the final product under milder conditions compared to the Ullmann condensation. The necessity of a two-step procedure is a key consideration for this pathway.

Visualizing the Synthetic Comparison

To better illustrate the decision-making process for selecting a synthetic route, the following diagram outlines the logical flow of comparison between the Ullmann Condensation and the Smiles Rearrangement.

G Comparison of Synthetic Routes to this compound cluster_ullmann Ullmann Condensation cluster_smiles Smiles Rearrangement cluster_comparison Key Comparison Points ullmann_start Starting Materials: 2-Aminothiophenol 2,3-Dichloropyridine ullmann_reaction One-Pot Reaction: Cu Catalyst, High Temp. ullmann_start->ullmann_reaction starting_materials Starting Material Availability ullmann_start->starting_materials Readily Available ullmann_product This compound ullmann_reaction->ullmann_product conditions Reaction Conditions ullmann_reaction->conditions Harsh steps Number of Steps ullmann_reaction->steps One-Pot yield Yield ullmann_product->yield Moderate smiles_start Starting Materials: 2-Aminothiophenol Activated Nitropyridine smiles_intermediate Intermediate Synthesis: 2-Amino-2'-nitrodiphenyl sulfide smiles_start->smiles_intermediate smiles_start->starting_materials Readily Available smiles_reaction Cyclization: Base-mediated Rearrangement smiles_intermediate->smiles_reaction smiles_intermediate->steps Two Steps smiles_product This compound smiles_reaction->smiles_product smiles_reaction->conditions Mild smiles_product->yield Good to Excellent

Caption: A flowchart comparing the Ullmann Condensation and Smiles Rearrangement routes.

Conclusion for the Modern Researcher

Both the Ullmann Condensation and the Smiles Rearrangement represent viable pathways for the synthesis of this compound. The choice between these routes will ultimately depend on the specific priorities of the research project.

For laboratories where one-pot efficiency and readily available starting materials are paramount, and where the necessary equipment for high-temperature reactions is accessible, the Ullmann Condensation offers a direct approach.

Conversely, for projects where higher yields and milder reaction conditions are the primary drivers, and a two-step synthesis is acceptable, the Smiles Rearrangement is likely to be the more advantageous strategy.

It is recommended that researchers carefully consider the factors outlined in this guide and consult the primary literature for further detailed optimization of their chosen synthetic route. The continued exploration and refinement of these methods will undoubtedly lead to even more efficient and versatile syntheses of this important heterocyclic scaffold.

Safety Operating Guide

Proper Disposal of 10H-Pyrido(3,2-b)(1,4)benzothiazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of 10H-Pyrido(3,2-b)(1,4)benzothiazine, tailored for researchers, scientists, and drug development professionals.

This guide outlines the necessary steps for the safe handling and disposal of this compound, aligning with general hazardous waste protocols and specific information from its Safety Data Sheet (SDS). Adherence to these procedures is vital to minimize risks and ensure compliance with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards, necessitating careful handling and the use of appropriate Personal Protective Equipment (PPE).

Hazard StatementDescriptionPrecautionary Actions
H315Causes skin irritationWear protective gloves and clothing.
H319Causes serious eye irritationWear eye and face protection.
H335May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.

Before initiating any disposal procedures, ensure that a current Safety Data Sheet (SDS) for this compound is accessible. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.

Step-by-Step Disposal Protocol

This protocol details the systematic process for the safe disposal of this compound waste.

Waste Identification and Segregation
  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., gloves, wipes, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container.

Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • Appropriate hazard pictograms (e.g., exclamation mark for irritation)

  • Approximate concentration or quantity of the waste

  • Date of waste accumulation

Storage
  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure containers are kept tightly closed except when adding waste.

  • Store in a locked location to prevent unauthorized access.

Disposal
  • Dispose of the waste through a licensed and approved hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in regular trash.

Decontamination
  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Collect all decontamination materials, such as wipes and cleaning solutions, as hazardous waste.

Spill Response
  • In the event of a spill, evacuate the immediate area.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Clean the spill area thoroughly.

  • Report the spill to the appropriate institutional authority, such as the Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste identify Identify Waste Type start->identify solid Solid Waste (e.g., contaminated gloves, paper) identify->solid Is it solid? liquid Liquid Waste (e.g., solutions) identify->liquid Is it liquid? sharps Sharps Waste (e.g., needles, broken glass) identify->sharps Is it a sharp? container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid container_sharps Place in Designated Sharps Container sharps->container_sharps store Store in Secure Waste Accumulation Area container_solid->store container_liquid->store container_sharps->store dispose Arrange for Pickup by Licensed Waste Disposal Contractor store->dispose end End: Proper Disposal dispose->end

Disposal workflow for this compound.

Personal protective equipment for handling 10H-Pyrido(3,2-b)(1,4)benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 10H-Pyrido(3,2-b)(1,4)benzothiazine (CAS No. 261-96-1). Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Summary of Required Personal Protective Equipment (PPE)

Protection TypePPE SpecificationPurpose
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.To avoid skin contact which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust, fumes, or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent respiratory irritation from inhalation.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion and contamination.

Operational Handling and Storage

Proper operational procedures are critical to minimize exposure and ensure the stability of the compound.

Handling and Storage Protocols

ProcedureGuideline
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood.
Handling Practices Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[1]
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store in a locked-up area.[1]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical help.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines

Waste TypeDisposal Method
Unused Product Dispose of contents at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
Contaminated Packaging Triple rinse (or equivalent) the container. Offer for recycling or reconditioning if appropriate. Otherwise, dispose of in a sanitary landfill or by other procedures approved by state and local authorities.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste Properly G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

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